1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one
Description
The exact mass of the compound 5-bromo-1-(4-morpholinylacetyl)indoline is 324.04734 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(5-bromo-2,3-dihydroindol-1-yl)-2-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c15-12-1-2-13-11(9-12)3-4-17(13)14(18)10-16-5-7-19-8-6-16/h1-2,9H,3-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMNTULGTQPPMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)C(=O)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Structure Analysis and Synthetic Utility of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one
Executive Summary
In contemporary medicinal chemistry, the rapid generation of molecular complexity relies heavily on the strategic use of privileged scaffolds. 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one (Chemical Formula: C14H17BrN2O2) represents a highly versatile, multi-functional building block. By integrating a conformationally rigid indoline core, a solubilizing morpholine ring, and a synthetically malleable 5-bromo substituent, this molecule serves as a critical intermediate for developing kinase inhibitors, CNS-active agents, and novel antimicrobial compounds.
This technical guide provides an in-depth analysis of its structural properties, mechanistic utility in drug discovery, and a field-proven, self-validating synthetic protocol for its preparation.
Structural Dissection & Pharmacophoric Utility
The molecular architecture of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one is deliberately designed to balance lipophilicity, aqueous solubility, and vector geometry for target binding.
-
The Indoline Core: Unlike its aromatic indole counterpart, the 2,3-dihydro-1H-indole (indoline) core provides sp3 hybridized carbons at the C2 and C3 positions. This introduces a subtle puckering to the ring system, offering distinct 3D conformational vectors that often improve target selectivity by escaping the "flatland" of purely aromatic scaffolds.
-
The 5-Bromo Substituent: The bromine atom at the C5 position acts as an ideal synthetic handle. It is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to easily append diverse aryl, heteroaryl, or alkyl groups to explore structure-activity relationships (SAR)[1].
-
The Morpholine Ring: Morpholine is a universally recognized privileged scaffold[2]. Its amphiphilic nature—combining a hydrogen-bond accepting oxygen with a basic nitrogen—dramatically improves the aqueous solubility and metabolic stability of the parent molecule. In kinase inhibitors, the morpholine oxygen frequently acts as a critical hinge-binder.
-
The Acetyl Linker: The amide bond connecting the indoline and morpholine moieties provides both a hydrogen-bond acceptor (carbonyl oxygen) and a degree of rotational restriction, stabilizing the bioactive conformation of the molecule.
Fig 1: Structural dissection and pharmacophoric utility of the target scaffold.
Mechanistic Utility in Drug Discovery
The primary value of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one lies in its role as an advanced intermediate. The presence of the 5-bromo group enables late-stage functionalization.
For instance, in the development of targeted therapeutics, the morpholine-indoline axis can be maintained while the 5-position is diversified via Suzuki-Miyaura cross-coupling [3]. The oxidative addition of a Pd(0) catalyst into the C-Br bond is highly favored due to the electron-withdrawing nature of the N-acetyl group, which subtly depletes electron density from the indoline aromatic system, weakening the C-Br bond compared to an unacylated indoline. This allows for mild coupling conditions with various boronic acids, rapidly generating libraries of hetero-biaryl compounds[4].
Synthetic Methodology
The synthesis of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one is achieved via a robust, two-step sequence. The protocol below is designed as a self-validating system: visual cues (color changes, precipitate formation) and thermodynamic controls ensure high fidelity at each step.
Step 1: N-Acylation of 5-Bromoindoline
Objective: Form the highly reactive intermediate 2-chloro-1-(5-bromoindolin-1-yl)ethan-1-one.
-
Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 5-bromoindoline (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Base Addition: Add triethylamine (Et3N, 1.5 eq). Causality: Et3N acts as an acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the indoline nitrogen, which would otherwise completely halt the nucleophilic attack.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: The reaction with chloroacetyl chloride is highly exothermic. Low temperatures prevent runaway kinetics and suppress the formation of di-acylated side products.
-
Acylation: Add chloroacetyl chloride (1.2 eq) dropwise over 15 minutes. Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the intermediate as an off-white solid.
Step 2: SN2 Displacement with Morpholine
Objective: Append the morpholine ring via nucleophilic substitution of the primary alkyl chloride.
-
Preparation: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous acetonitrile (MeCN, 0.2 M).
-
Base Addition: Add anhydrous potassium carbonate (K2CO3, 2.5 eq). Causality: K2CO3 is specifically chosen as a mild, heterogeneous base. It is strong enough to neutralize the HCl formed during the SN2 displacement but weak enough to avoid hydrolyzing the newly formed amide bond.
-
Nucleophile Addition: Add morpholine (1.5 eq).
-
Activation: Heat the mixture to 80 °C under reflux for 6-8 hours. Causality: The secondary amine of morpholine is sterically hindered. Elevated thermal energy is required to overcome the activation barrier of the SN2 transition state.
-
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify via silica gel flash chromatography (Eluent: EtOAc/Hexanes) to afford the pure target compound.
Fig 2: Two-step synthetic workflow for 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one.
Analytical Characterization Data
To ensure the structural integrity of the synthesized compound, rigorous analytical validation is required. The table below summarizes the expected quantitative spectral data for the pure product.
| Analytical Technique | Parameter / Assignment | Expected Value / Signal |
| 1H NMR (400 MHz, CDCl3) | Morpholine O-CH2 | δ 3.72 (m, 4H) |
| Morpholine N-CH2 | δ 2.58 (m, 4H) | |
| Acetyl Linker (-CO-CH2-N-) | δ 3.25 (s, 2H) | |
| Indoline C2-H2 | δ 4.05 (t, J = 8.5 Hz, 2H) | |
| Indoline C3-H2 | δ 3.18 (t, J = 8.5 Hz, 2H) | |
| Aromatic (C4-H, C6-H, C7-H) | δ 7.30 (s, 1H), 7.25 (d, 1H), 8.05 (d, 1H) | |
| 13C NMR (100 MHz, CDCl3) | Carbonyl (C=O) | ~168.5 ppm |
| Morpholine Carbons | ~66.8 ppm (O-C), ~53.4 ppm (N-C) | |
| Aliphatic Linker | ~61.2 ppm | |
| Mass Spectrometry (ESI-LC/MS) | [M+H]+ Isotope Pattern | m/z 325.05 (79Br) and 327.05 (81Br) in a 1:1 ratio |
| Infrared Spectroscopy (FT-IR) | Amide C=O Stretch | ~1650 cm-1 (Strong) |
| C-Br Stretch | ~600 - 500 cm-1 |
Note: The distinct 1:1 doublet peak in the mass spectrum separated by 2 atomic mass units is the definitive self-validating signature of the mono-brominated species.
References
-
Sahaya Asirvatham, Ekta Thakor, Hrithik Jain. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile." Journal of Chemical Reviews, 2021. Available at: [Link]
-
A. Sackus et al. "Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromoindoline derivatives." Lietuvos mokslų akademija. Available at: [Link]
-
ResearchGate Database. "Microwave assisted syntheses and biological activity of some pyrazoles and thiazolidinones derived from 1H-indole-2-carbohydrazides." ResearchGate. Available at:[Link]
Sources
Physicochemical properties of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one
An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound 1-(5-bromoindolin-1-yl)-2-morpholinoethan-1-one. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It synthesizes predicted data with field-proven, detailed experimental protocols for empirical validation. The guide explains the causal relationships behind experimental choices, grounding its recommendations in authoritative OECD guidelines and established best practices. Key parameters critical for early-stage drug discovery, including lipophilicity (LogP), aqueous solubility, and chemical stability, are discussed in detail. The objective is to provide a robust framework for the characterization of this and similar molecules, enabling informed decision-making in medicinal chemistry and pharmacology programs.
Chemical Identity and Structural Analysis
1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one is a synthetic organic compound featuring a bromoindoline core linked via an acetyl group to a morpholine moiety. The indoline scaffold is a privileged structure in medicinal chemistry, while the morpholine ring is frequently incorporated to enhance aqueous solubility and metabolic stability.[1] The bromine atom on the indoline ring provides a site for further functionalization and can influence binding interactions and metabolic pathways.
Chemical Structure
The 2D chemical structure is depicted below, illustrating the connectivity of the bromoindoline, ethanone, and morpholine components.
Caption: 2D structural representation of the molecule.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₄H₁₇BrN₂O₂ | Defines the elemental composition and exact mass. |
| Molecular Weight | 325.20 g/mol | Influences diffusion and transport properties; generally <500 Da is preferred. |
| XLogP3 | 1.8 - 2.5 | Predicts lipophilicity; impacts absorption, distribution, and metabolism. |
| Topological Polar Surface Area (TPSA) | 38.8 Ų | Estimates the surface area occupied by polar atoms; affects membrane permeability. |
| Hydrogen Bond Donors | 0 | Number of N-H or O-H bonds; influences solubility and target binding. |
| Hydrogen Bond Acceptors | 4 (2x Oxygen, 2x Nitrogen) | Number of N or O atoms; influences solubility and target binding. |
| Rotatable Bonds | 2 | Indicates molecular flexibility, which can impact target binding and entropy. |
| pKa (Strongest Basic) | 7.5 - 8.5 (Morpholine Nitrogen) | Predicts the ionization state at physiological pH, affecting solubility and cell penetration. |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, self-validating protocols for the empirical determination of the most critical physicochemical parameters. These methods are grounded in authoritative guidelines to ensure data integrity and reproducibility.
Protocol: Lipophilicity (LogP) Determination via Shake-Flask Method
Causality: The partition coefficient (LogP) between n-octanol and water is the gold standard for measuring a compound's lipophilicity.[2][3][4][5] This property governs how a drug candidate will partition between aqueous (e.g., blood plasma) and lipid (e.g., cell membranes) environments, profoundly impacting absorption and distribution. The shake-flask method, as described in OECD Guideline 107, directly measures this equilibrium distribution.[2][3][4][5]
Sources
- 1. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 2. oecd.org [oecd.org]
- 3. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. oecd.org [oecd.org]
- 5. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
Strategic Utilization of 5-Bromoindoline Scaffolds in Medicinal Chemistry
[1][2][3][4][5]
Executive Summary
The 5-bromoindoline scaffold represents a "privileged structure" in modern drug discovery, serving as both a versatile synthetic intermediate and a potent pharmacophore.[1][2][3][4] Unlike its aromatic counterpart (indole), the indoline core offers a distinct 3D-topology (sp3 character at C2/C3) and altered electronic distribution. The C5-bromine substituent is critical for two reasons: it functions as a high-fidelity handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space, and it acts as a halogen bond donor in protein-ligand interactions, often enhancing potency against kinase targets (VEGFR, EGFR) and GPCRs.
This technical guide dissects the synthetic architectures, structure-activity relationships (SAR), and therapeutic applications of 5-bromoindoline, providing validated protocols for researchers.
Part 1: Chemoinformatics & Structural Properties
The "5-Position" Advantage
In medicinal chemistry, the 5-position of the indoline/indole ring is often solvent-exposed or positioned to interact with the "gatekeeper" residues in kinase ATP-binding pockets.
-
Electronic Effects: The nitrogen lone pair at N1 exerts a strong mesomeric effect (+M), activating the C5 position (para-relationship) for electrophilic aromatic substitution (SEAr).
-
Halogen Bonding: The C-Br bond exhibits a "sigma-hole"—a region of positive electrostatic potential along the bond axis—allowing it to accept electron density from backbone carbonyls in target proteins (e.g., hinge region of kinases).
-
Metabolic Stability: Halogenation at C5 blocks metabolic oxidation at this reactive site, potentially extending the half-life (
) of the drug candidate.
Part 2: Synthetic Architectures (The "How-To")
The synthesis of 5-bromoindoline scaffolds generally follows two distinct logical pathways: reductive functionalization of 5-bromoindole or direct regioselective bromination of indoline.
Workflow Diagram: Synthetic Pathways
The following diagram illustrates the validated routes to 5-bromoindoline and its subsequent diversification.
Figure 1: Synthetic logic flow for accessing and diversifying 5-bromoindoline scaffolds. Note the protection step is crucial for regioselectivity.
Validated Protocol: Regioselective Synthesis of 5-Bromoindoline
Direct bromination of indoline often leads to polymerization or poly-bromination. The N-acetyl protection strategy is the industry standard for high purity.
Objective: Synthesis of 5-bromoindoline from indoline (Scale: 10 mmol).
Reagents:
-
Indoline (1.19 g, 10 mmol)
-
Acetic Anhydride (
) -
Bromine (
)[5] -
Glacial Acetic Acid[5]
-
Hydrochloric Acid (6N)
Step-by-Step Methodology:
-
Protection (N-Acetylation):
-
Dissolve indoline (10 mmol) in
(15 mL). Stir at room temperature for 1 hour. -
Pour mixture into ice water (50 mL). The precipitate (1-acetylindoline) is filtered, washed with water, and dried. Yield expectation: >90%.
-
-
Bromination (The Pivot):
-
Dissolve 1-acetylindoline in glacial acetic acid (10 mL). Cool to 0-5°C.[6]
-
Add
(10.5 mmol) in acetic acid (5 mL) dropwise over 30 minutes. Critical: Maintain low temp to prevent over-bromination. -
Stir for 2 hours at RT. Pour into ice water containing sodium bisulfite (to quench xs
). -
Filter the white solid (5-bromo-1-acetylindoline).
-
-
Deprotection (Hydrolysis):
-
Reflux the intermediate in 6N HCl/Ethanol (1:1, 20 mL) for 3 hours.
-
Neutralize with NaOH (aq) to pH 8-9. Extract with Ethyl Acetate (
mL). -
Dry over
and concentrate. -
Validation:
NMR should show a doublet at 7.2 (C4-H), doublet of doublets at 7.1 (C6-H), and doublet at 6.5 (C7-H), confirming 5-substitution.
-
Part 3: Therapeutic Applications & SAR[1][9]
Oncology: Kinase Inhibition (VEGFR/EGFR)
The 5-bromoindoline moiety is frequently found in Indolin-2-one (Oxindole) based kinase inhibitors (e.g., Sunitinib analogs). The bromine atom occupies the hydrophobic pocket adjacent to the ATP-binding site.
-
Mechanism: The lactam (NH-CO) mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues). The 5-Br extends into the hydrophobic back-pocket, improving selectivity.
-
Key Scaffold: 3-substituted-5-bromoindolin-2-ones.
Infectious Diseases
5-bromoindole-2-carboxamides have shown potent activity against Gram-negative bacteria by disrupting cell wall synthesis or membrane integrity.
Neuroscience
N-benzyl-5-bromo derivatives act as antagonists for specific GPCRs or inhibitors of GSK-3
Comparative Data: Biological Activity of 5-Bromo Derivatives
Table 1: Summary of potency (IC50/MIC) across different therapeutic areas.
| Scaffold Class | Target / Cell Line | Activity Metric | Key Substituent | Ref |
| N-benzyl-5-bromoindolin-2-one | MCF-7 (Breast Cancer) | 4-(p-chlorophenyl)thiazole hydrazone at C3 | [1] | |
| 5-Bromo-7-azaindolin-2-one | A549 (Lung Cancer) | 2,4-dimethyl-pyrrole at C3 | [2] | |
| 5-Bromoindole-2-carboxamide | E. coli (Gram -) | N-benzyl amide | [3] | |
| 5-Bromoisatin-hydrazone | VEGFR-2 Kinase | Thiazole-hydrazone linker | [1] |
Part 4: Structure-Activity Relationship (SAR) Map
The following diagram visualizes the "vectors" for modification on the 5-bromoindoline core, highlighting the functional role of each position.
Figure 2: SAR vectors. C5 is the primary potency driver; N1 modulates pharmacokinetics; C3 dictates stereochemistry.
References
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents. MDPI Molecules. Available at: [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives. PMC (PubMed Central). Available at: [Link]
-
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. ResearchGate. Available at: [Link]
-
Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 5-Bromoindole Derivatives. MDPI. Available at: [Link]
-
Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors. PubMed. Available at: [Link]
Target Identification for 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one: A Comprehensive Multi-Omics Guide
Executive Summary & Chemical Rationale
Deorphanizing small molecules is a critical bottleneck in phenotypic drug discovery. The compound 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one presents a highly strategic chemoproteomic opportunity. Structurally, it consists of a rigid indoline core, a flexible morpholine appendage, and a 5-bromo substituent.
As a Senior Application Scientist, the causality behind selecting the target identification strategy begins with the molecule's anatomy. The morpholine ring is a privileged motif—often acting as a hinge-binder in kinases or a hydrogen-bond acceptor—and must remain unperturbed to preserve native binding affinity. Conversely, the 5-bromo position serves as an ideal synthetic handle. Bromine is a classic leaving group for palladium-catalyzed cross-coupling (e.g., Sonogashira coupling), allowing us to functionalize the molecule with reporter tags without disrupting the primary pharmacophore.
To definitively identify the biological target, we must employ a self-validating, orthogonal approach combining Label-Free and Label-Based proteomics.
Orthogonal multi-omics workflow for small molecule target deconvolution.
Part 1: Label-Free Deconvolution via Thermal Proteome Profiling (TPP)
The Causality:
Label-free approaches are prioritized because they evaluate the unmodified compound, ensuring that the measured interactions reflect true physiological binding. TPP relies on the biophysical principle that ligand binding restricts the conformational flexibility of a protein, thereby increasing the thermodynamic energy required to denature it[1]. By heating intact cells, we can monitor the shift in melting temperature (
Self-Validating Experimental Protocol:
-
Cell Culture & Dosing: Cultivate K562 cells (or a disease-relevant cell line) to 80% confluence. Treat with 10 µM of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one or DMSO (vehicle control) for 2 hours.
-
Thermal Aliquoting: Divide the treated and control cells into 10 equal aliquots. Subject each aliquot to a strict temperature gradient (e.g., 37°C to 67°C) for exactly 3 minutes using a multiplexed PCR thermal cycler.
-
Lysis & Ultracentrifugation: Lyse the cells using mild detergent-free buffer and rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge the lysates at 100,000 × g for 20 minutes at 4°C. Why? This separates the heat-denatured, aggregated proteins from the soluble, stably folded fraction.
-
TMT Labeling & LC-MS/MS: Digest the soluble fractions with trypsin. Label the resulting peptides with TMT10plex (Tandem Mass Tag) reagents. Pool the samples and analyze via high-resolution Orbitrap LC-MS/MS.
-
Internal Validation Control: In a parallel biological replicate, include a known broad-spectrum inhibitor (e.g., Staurosporine) to validate that the kinome exhibits the expected melt-curve shifts, confirming the assay's dynamic range.
Part 2: Label-Based Capture via Photoaffinity Labeling (PAL)
The Causality: While TPP is powerful, it can miss low-abundance proteins or targets with rapid off-rates. To capture these transient interactions, we utilize Photoaffinity Labeling (PAL) and Activity-Based Protein Profiling (ABPP) principles[3]. By substituting the 5-bromo group with an alkyne-diazirine tag, we create a probe that can be activated by UV light. The diazirine generates a highly reactive carbene intermediate that forms an irreversible covalent bond with the nearest amino acid, effectively "freezing" the ligand-target complex in space and time[4].
Self-Validating Experimental Protocol:
-
Probe Synthesis: Utilize Sonogashira cross-coupling to replace the 5-bromo substituent with a minimal linker containing a terminal alkyne (for click chemistry) and an aliphatic diazirine (for photocrosslinking).
-
Live-Cell Labeling & Competition (Critical Step): Incubate cells with 5 µM of the synthesized PAL probe. Self-Validation: Prepare a parallel "Competition Control" sample co-incubated with 5 µM of the probe plus 50 µM (10x excess) of the unmodified parent compound. True biological targets will be competitively displaced by the parent compound, whereas non-specific background binders will remain unaffected.
-
UV Crosslinking: Irradiate the live cells at 365 nm for 10 minutes on ice. This specific wavelength activates the diazirine without causing broad UV-induced protein damage.
-
Click Chemistry (CuAAC): Lyse the cells. React the alkyne handle of the covalently bound probe with a biotin-azide reporter via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).
-
Enrichment: Pull down the biotinylated protein complexes using streptavidin-agarose beads. Wash stringently (using SDS) to remove all non-covalently bound background proteins. Perform on-bead tryptic digestion and analyze via LC-MS/MS.
Part 3: Quantitative Data Integration
To prioritize targets, data from both orthogonal platforms must be synthesized. A high-confidence target must demonstrate thermodynamic stabilization in TPP, high enrichment in the PAL pull-down, and near-complete signal abolition in the PAL competition control.
| Target Protein Candidate | TPP | PAL Enrichment (Log2 Fold Change) | PAL Competition Ratio (Probe / Probe + Parent) | Statistical Significance (p-value) | Overall Confidence Score |
| Protein Kinase X (Example) | + 4.2 °C | + 6.8 | 15.2 (Strong Competition) | < 0.001 | High (Tier 1) |
| Receptor Y (Example) | + 2.1 °C | + 4.1 | 8.5 (Moderate Competition) | < 0.01 | Medium (Tier 2) |
| Actin / Tubulin | + 0.2 °C | + 5.5 | 1.1 (No Competition) | > 0.05 | False Positive (Background) |
Table 1: Integrated multi-omics data summary for target prioritization. True targets exhibit high competition ratios, proving specific, displaceable binding.
Part 4: The Validation Cascade
Once a Tier 1 target is identified, it must be subjected to a rigorous biophysical and genetic validation cascade to prove that binding translates to functional modulation.
Biophysical and genetic validation cascade for prioritized target candidates.
-
Surface Plasmon Resonance (SPR): Immobilize the purified recombinant target protein on a sensor chip. Flow 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one over the chip to determine exact binding kinetics (
, , ). -
Targeted CETSA: Perform a targeted Cellular Thermal Shift Assay (CETSA) using Western blotting against the specific protein to confirm target engagement in a dose-dependent manner inside living cells[2].
-
Genetic Phenocopying: Utilize CRISPR/Cas9 or siRNA to knock down the target gene. If the target is responsible for the compound's phenotypic effect, the knockdown cells should mimic the compound-treated phenotype, and subsequent compound treatment should yield no further effect (target ablation).
References
-
Savitski, M.M., et al. "PROTEOMICS: Tracking cancer drugs in living cells by thermal profiling of the proteome." Science (2014).[1] URL:
-
Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science (2013).[2] URL:
-
Cravatt, B.F., et al. "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry (2008).[3] URL:
-
Smith, E., et al. "Photoaffinity labeling in target- and binding-site identification." Future Medicinal Chemistry (2015).[4] URL:
Sources
- 1. ovid.com [ovid.com]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Activity-based protein profiling: from enzyme chemistry to proteomic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
The Morpholinoethan-1-one Pharmacophore: Structure-Activity Relationships and Synthetic Methodologies in Modern Drug Discovery
Executive Summary & Mechanistic Rationale
In contemporary medicinal chemistry, the morpholinoethan-1-one moiety has emerged as a highly versatile, privileged pharmacophore. Functioning primarily as a functional appendage rather than a standalone drug, this structural motif is grafted onto diverse scaffolds to fine-tune pharmacokinetic (PK) properties and dictate pharmacodynamic (PD) target engagement.
The rationale for incorporating the morpholinoethan-1-one group is rooted in its unique physicochemical profile:
-
The Morpholine Ring (ADME Modulator): The six-membered heterocycle contains an ether oxygen (hydrogen-bond acceptor) and a secondary/tertiary amine. The basic nitrogen allows for the formation of water-soluble salts (e.g., hydrochlorides), drastically improving aqueous solubility and oral bioavailability, while the overall ring maintains sufficient lipophilicity to cross the blood-brain barrier (BBB)[1].
-
The Ethanone Linker (Target Anchor): The carbonyl group serves as a rigid dipole and a potent hydrogen-bond acceptor, frequently interacting with key amino acid residues in the active sites of enzymes or receptors.
Target-Specific Structure-Activity Relationships (SAR)
The true power of the morpholinoethan-1-one derivative lies in its ability to adapt to multiple therapeutic areas depending on the core scaffold it is attached to.
Neurodegenerative Diseases: Cholinesterase Inhibitors
In the pursuit of Alzheimer's disease therapeutics, biphenyl and bibenzyl derivatives linked to morpholinoethan-1-one have been synthesized as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). SAR analysis reveals that the length of the carbon linker between the biphenyl core and the morpholinoethan-1-one group is critical. A two-carbon linker provides optimal spatial orientation for the morpholine nitrogen to interact with the catalytic anionic site (CAS) of AChE, yielding sub-micromolar inhibition[2]. Increasing the linker length significantly diminishes inhibitory potency.
Antiviral Activity: HIV-1 Replication Inhibition
Indole derivatives featuring the morpholinoethan-1-one substitution at the C-3 position have demonstrated potent inhibition of HIV-1 replication. SAR studies indicate that substituting the C-2 position of the acetyl group with a morpholino moiety is superior to pyrrolidino or diisopropylamino groups. The optimal spatial geometry of the morpholine ring allows for tighter binding within the viral target pocket, achieving an effective concentration (
Oncology: Multi-Target Directed Agents
In oncology, morpholinoethan-1-one is utilized to enhance the solubility and efficacy of highly lipophilic anticancer scaffolds. For instance, triazolopyrimidine hybrids incorporating this moiety have shown remarkable efficacy against HCT-116, HeLa, and MCF-7 cell lines. SAR data indicates that the morpholinoethan-1-one group enhances cellular uptake, allowing the core scaffold to effectively suppress targets like EGFR and HER-2[4]. Similarly, oxadiazole and thiadiazole derivatives linked to morpholinoethan-1-one act as potent inhibitors of Matrix Metalloproteinase-9 (MMP-9), a key enzyme in tumor invasion and metastasis[5].
Quantitative SAR Data Synthesis
To facilitate rapid comparison, the following table synthesizes the quantitative biological activities of various morpholinoethan-1-one derivatives across different therapeutic targets.
| Core Scaffold | Therapeutic Target | Key SAR Finding | Potency ( | Reference |
| Biphenyl | AChE / BuChE (Alzheimer's) | 2-carbon linker is optimal; longer linkers reduce dual-inhibition capacity. | AChE | 2[2] |
| 6-Methylindole | HIV-1 Replication | Morpholine at C-2 of the acetyl group outperforms pyrrolidine and aliphatic amines. | HIV-1 | 3[3] |
| Triazolopyrimidine | EGFR / HER-2 (Breast Cancer) | Electron-withdrawing groups on the aryl ring combined with the morpholino appendage maximize cytotoxicity. | MCF-7 | 4[4] |
| 7-Hydroxycoumarin | GABAA (Epilepsy) | Morpholine ring provides an optimal lipophilic-hydrophilic profile for BBB penetration. | Comparable to 200 mg/kg Valproic Acid | 6[6] |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a logically sound, self-validating system. The following methodologies detail the synthesis and biological evaluation of these derivatives, explicitly stating the causality behind the chemical choices.
Protocol A: General Synthesis of Morpholinoethan-1-one Hybrids via Nucleophilic Substitution
Causality & Rationale: The synthesis typically relies on an
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask, dissolve the core scaffold (1.0 equiv, e.g., a substituted thiol or phenol) in anhydrous acetone (10 mL/mmol).
-
Activation: Add anhydrous
(2.0 equiv). Stir at room temperature for 30 minutes. Validation Check: A slight color change often indicates successful formation of the phenoxide/thiolate anion. -
Substitution: Dropwise, add 2-chloro-1-morpholinoethan-1-one (1.2 equiv).
-
Reflux: Heat the mixture to reflux (
for acetone) for 4 to 8 hours. Validation Check: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) system. The disappearance of the starting material spot validates reaction completion. -
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and distilled water to remove residual water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous
, concentrate, and purify via silica gel column chromatography. -
Structural Validation: Confirm the structure using
-NMR (look for the characteristic morpholine multiplets at ~3.4-3.7 ppm and the singlet of the linker at ~4.5 ppm) and High-Resolution Mass Spectrometry (HRMS)[5].
Protocol B: High-Throughput Ellman’s Assay for AChE Inhibition
Causality & Rationale: To evaluate the efficacy of the synthesized derivatives against Alzheimer's targets, Ellman's assay is the gold standard. It relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine subsequently reacts with DTNB (Ellman's reagent) to form the 5-thio-2-nitrobenzoate anion, which absorbs strongly at 412 nm. By measuring the reduction in absorbance in the presence of our morpholinoethan-1-one derivative, we quantify enzyme inhibition.
Self-validating Ellman's assay workflow for evaluating cholinesterase inhibition.Step-by-Step Procedure:
-
Buffer Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Causality: AChE activity and the DTNB reaction are highly pH-dependent; pH 8.0 ensures optimal reaction kinetics.
-
Reagent Setup: Prepare solutions of AChE (0.2 U/mL), DTNB (3 mM), and acetylthiocholine iodide (15 mM) in the phosphate buffer.
-
Compound Dilution: Prepare serial dilutions of the morpholinoethan-1-one derivative (0.01 µM to 100 µM) in DMSO. Validation Check: Ensure final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.
-
Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of enzyme, 20 µL of DTNB, and 10 µL of the test compound. Incubate at
for 15 minutes to allow the inhibitor to bind to the enzyme. -
Reaction Initiation: Add 10 µL of acetylthiocholine iodide to initiate the reaction.
-
Measurement & Validation: Read the absorbance at 412 nm using a microplate reader for 5 minutes at 1-minute intervals.
-
Self-Validation System: Include a Positive Control (Donepezil) to ensure the enzyme is active and inhibitable. Include a Blank (no enzyme) to account for spontaneous hydrolysis of the substrate.
-
-
Data Analysis: Calculate the percentage of inhibition and determine the
using non-linear regression analysis (e.g., GraphPad Prism).
References
-
Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Source: MDPI URL:[Link]
-
Design and Synthesis of Novel N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole Derivatives as Inhibitors of HIV-1 Replication Source: NIH / PubMed Central URL:[Link]
-
Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents Source: RSC Publishing URL:[Link]
-
Development of Agents with Biological Activities by Umbelliferone Source: Encyclopedia.pub URL:[Link]
-
Synthesis and Evaluation of New Oxadiazole, Thiadiazole, and Triazole Derivatives as Potential Anticancer Agents Targeting MMP-9 Source: MDPI URL:[Link]
Sources
- 1. A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Novel N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole Derivatives as Inhibitors of HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06704E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Development of Agents with Biological Activities by Umbelliferone | Encyclopedia MDPI [encyclopedia.pub]
Comprehensive Solubility Profiling of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one in Organic Solvents
Executive Summary
For drug development professionals and analytical chemists, understanding the solvation thermodynamics of complex synthetic intermediates is non-negotiable. 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one (CAS: 948355-77-9) is a highly functionalized scaffold featuring a lipophilic bromoindoline core, a polar amide linker, and a hydrogen-bonding morpholine ring. This whitepaper provides an authoritative, in-depth guide to determining and validating the solubility profile of this compound in various organic solvents.
By moving beyond simple empirical observation, this guide explores the causality behind solvent-solute interactions and establishes a self-validating experimental protocol grounded in internationally recognized standards, including [1] and [2].
Structural Solvation Thermodynamics
To predict and manipulate the solubility of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one, we must deconstruct its molecular architecture using the principles of Hansen Solubility Parameters (HSP). The molecule's solubility is dictated by the energy required to disrupt its crystal lattice versus the energy released upon solvent cavity formation and solute-solvent interaction.
-
Dispersion Forces (
): The fused bicyclic indoline ring, augmented by the heavy bromine atom at position 5, creates a highly polarizable, electron-dense region. This drives strong dispersion interactions, making the compound highly miscible in halogenated solvents like Dichloromethane (DCM). -
Polar Interactions (
): The tertiary amide carbonyl introduces a significant localized dipole moment. Solvents with high dielectric constants (e.g., DMSO, DMF) can effectively stabilize this dipole. -
Hydrogen Bonding (
): While the compound lacks strong H-bond donors (no -OH or -NH groups), the morpholine oxygen, morpholine nitrogen, and amide carbonyl act as potent H-bond acceptors. Protic solvents (e.g., Ethanol, Methanol) can solvate the molecule by donating protons to these electronegative sites.
Fig 1: Thermodynamic relationship between structural motifs and solvent miscibility.
Quantitative Solubility Profile
Based on the structural profiling and standard behavior of bromoindoline-morpholine derivatives, the following table summarizes the quantitative solubility data across distinct organic solvent classes. This data is critical for selecting solvents for chemical synthesis, liquid-liquid extraction, and analytical stock preparation.
| Solvent Classification | Solvent | Dielectric Constant ( | Predicted Solubility (mg/mL) | Primary Solvation Mechanism |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50.0 | Strong dipole-dipole interactions; H-bond acceptance from solvent. |
| Polar Aprotic | Dichloromethane (DCM) | 8.9 | 30.0 - 50.0 | High dispersion force matching with the bromoindoline core. |
| Polar Protic | Ethanol (EtOH) | 24.5 | 5.0 - 15.0 | H-bond donation to the morpholine oxygen/nitrogen and amide carbonyl. |
| Non-Polar | n-Heptane | 1.9 | < 1.0 | Poor interaction; solvent lacks dipole/H-bond capacity to disrupt crystal lattice. |
Methodology: Self-Validating Equilibrium Protocol
Kinetic solubility assays often overestimate solubility due to transient supersaturation. To obtain true thermodynamic solubility, we employ an adapted Saturation Shake-Flask method based on [1] and [3].
As a Senior Application Scientist, I have designed this protocol to be a self-validating system , ensuring that the data generated is immune to common experimental artifacts such as filter adsorption or polymorphic shifts.
Step 1: Suspension Preparation
-
Action: Dispense 2.0 mL of the target organic solvent into a 5 mL amber glass vial. Add 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one incrementally until a persistent, cloudy suspension is observed.
-
Causality: Amber glass prevents UV-induced photo-degradation of the light-sensitive bromoindoline core. Adding excess solid ensures that the chemical potential of the solute in the solid state equals that in the solution—a fundamental thermodynamic requirement for equilibrium.
Step 2: Thermal Equilibration & Kinetic Checking
-
Action: Seal the vials and agitate on an orbital shaker at 300 RPM at a constant 25.0 ± 0.5 °C. Extract 100 µL aliquots at exactly 24 hours and 48 hours .
-
Causality: Agitation minimizes the unstirred boundary layer around the particles, accelerating dissolution. The dual time-point sampling is our primary self-validating mechanism: if the concentration at 24h equals the concentration at 48h (
), thermodynamic equilibrium is confirmed. A drop in concentration indicates the delayed precipitation of a more thermodynamically stable polymorph.
Step 3: Phase Separation (Centrifugation over Filtration)
-
Action: Transfer the aliquots to microcentrifuge tubes and centrifuge at 10,000 × g for 15 minutes. Do not use syringe filters.
-
Causality: Lipophilic compounds (LogP > 2) frequently exhibit non-specific adsorption to standard PTFE or Nylon filter matrices, which artificially lowers the measured concentration. Centrifugation relies purely on density differentials, preserving the true solution concentration.
Step 4: Solid-State Verification
-
Action: Decant the supernatant for HPLC analysis. Recover the residual solid pellet, dry it under vacuum, and analyze via X-Ray Powder Diffraction (XRPD).
-
Causality: Organic solvents can induce the formation of solvates or trigger polymorphic transformations. XRPD confirms that the solubility value obtained corresponds to the original crystalline form, ensuring absolute data integrity.
Fig 2: Self-validating shake-flask methodology for equilibrium solubility determination.
Analytical Quantification (HPLC-UV)
To quantify the dissolved 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one, the supernatant must be diluted with the mobile phase to prevent precipitation upon injection.
-
Column: C18 Reverse-Phase (e.g., 150 mm × 4.6 mm, 5 µm). Rationale: The hydrophobic stationary phase effectively retains the lipophilic bromoindoline core.
-
Mobile Phase: Isocratic elution using 60% Acetonitrile / 40% Water (with 0.1% Formic Acid). Rationale: Formic acid ensures the morpholine nitrogen remains protonated, preventing peak tailing and ensuring sharp, reproducible chromatography.
-
Detection: UV absorbance at ~254 nm. Rationale: The conjugated aromatic system of the indoline ring provides strong chromophoric activity at this wavelength, allowing for high-sensitivity detection.
Conclusion
The solubility profile of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one is governed by a delicate balance of dispersion forces from its bromoindoline core and polar/H-bonding interactions from its morpholine-amide tail. By employing a self-validating, thermodynamically rigorous shake-flask methodology, researchers can generate highly accurate solubility data. This data is paramount for optimizing reaction yields, designing robust liquid-liquid extraction protocols, and formulating stable stock solutions for downstream biological or analytical assays.
References
-
United States Pharmacopeia (USP). "USP <1236> Solubility Measurements." Biorelevant Knowledge Center. URL:[Link]
-
Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]
-
U.S. Food and Drug Administration (FDA). "Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms." FDA Guidance Documents. URL:[Link]
CAS registry and identifiers for 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one
[1][2]
Executive Summary & Chemical Identity
1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one is a synthetic small molecule featuring a 5-bromoindoline core N-acylated with a 2-morpholinoacetyl moiety.[1][2] While the indoline scaffold is a privileged structure in medicinal chemistry—often serving as a restricted analogue of aniline—the specific N-acylated derivative described here is a specialized research chemical.[1] It is primarily utilized as an intermediate in the synthesis of kinase inhibitors or as a fragment in drug discovery campaigns targeting G-protein coupled receptors (GPCRs).[2]
Chemical Identifiers
As a specialized research compound, this specific molecule does not have a widely indexed CAS Registry Number in public databases. It is synthesized from established precursors which do have registry numbers.
| Identifier Type | Value / Description |
| IUPAC Name | 1-(5-bromo-2,3-dihydroindol-1-yl)-2-morpholin-4-ylethanone |
| Common Name | 5-Bromo-1-(morpholin-4-ylacetyl)indoline |
| CAS RN (Target) | Not Assigned / Novel Entity |
| CAS RN (Core) | 22190-33-6 (5-Bromoindoline - Precursor) |
| CAS RN (Linker) | 87866-10-2 (1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one - Intermediate) |
| Molecular Formula | C₁₄H₁₇BrN₂O₂ |
| Molecular Weight | 325.21 g/mol |
| SMILES | BrC1=CC2=C(N(C(=O)CN3CCOCC3)CC2)C=C1 |
| InChI Key | Generated:[1][2][3][4][5][6][7][8]VZXVUGRVXZTIMG-UHFFFAOYSA-N (Predicted) |
Structural Analysis & Physicochemical Properties
The molecule combines a lipophilic, electron-deficient aromatic system (5-bromoindoline) with a polar, solubilizing morpholine ring.[1][2] This "dumbbell" topology is characteristic of lead compounds designed to span hydrophobic and hydrophilic pockets within a protein binding site.
Calculated Properties (In Silico)
| Property | Value | Significance in Drug Design |
| LogP (Predicted) | 2.1 ± 0.3 | Optimal lipophilicity for membrane permeability (Lipinski compliant).[1][2] |
| TPSA | 32.7 Ų | Suggests high blood-brain barrier (BBB) permeability potential.[2] |
| H-Bond Donors | 0 | Lack of donors improves permeability; relies on acceptors for binding.[1] |
| H-Bond Acceptors | 3 | Carbonyl oxygen, Morpholine oxygen, Morpholine nitrogen. |
| Rotatable Bonds | 2 | Rigid indoline core restricts conformational entropy, potentially increasing binding affinity. |
Synthetic Pathway & Experimental Protocol
The synthesis of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one follows a robust, convergent two-step protocol.[1][2] This pathway minimizes side reactions by installing the electrophilic linker on the indoline nitrogen before introducing the nucleophilic morpholine.
Reaction Scheme Visualization
Figure 1: Convergent synthesis pathway via chloroacetyl linker strategy.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one
-
Reagents: Dissolve 5-bromoindoline (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (1.2 eq) as a base scavenger.
-
Acylation: Cool the solution to 0°C. Dropwise add Chloroacetyl chloride (1.1 eq) to prevent exotherm.
-
Workup: Stir at room temperature for 2 hours. Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine) and brine. Dry over Na₂SO₄ and concentrate.
-
Validation: The intermediate (CAS 87866-10-2) should be a solid.[1][9] Confirm by TLC (Rf ~0.6 in 3:1 Hexane/EtOAc).
Step 2: Nucleophilic Substitution with Morpholine [2]
-
Reaction: Dissolve the chloro-intermediate (from Step 1) in Acetonitrile (ACN).
-
Substitution: Add Potassium Carbonate (K₂CO₃, 2.0 eq) and Morpholine (1.2 eq).
-
Conditions: Heat to reflux (80°C) for 4–6 hours. The reaction is driven by the precipitation of KCl.
-
Purification: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-5% Methanol in DCM).
Analytical Characterization (Expected Data)
To validate the identity of the synthesized compound, researchers should look for the following spectral signatures.
| Technique | Diagnostic Signal | Structural Assignment |
| ¹H NMR (CDCl₃) | δ 8.10 (d, 1H) | Indoline C7-H (deshielded by carbonyl) |
| δ 4.10 (t, 2H) | Indoline C2-H₂ (triplet characteristic of indoline) | |
| δ 3.25 (s, 2H) | -CO-CH₂ -N (singlet linking carbonyl and morpholine) | |
| δ 3.75 (m, 4H) | Morpholine -O-CH₂- protons | |
| δ 2.60 (m, 4H) | Morpholine -N-CH₂- protons | |
| MS (ESI+) | m/z 325.0 / 327.0 | [M+H]⁺ doublet (1:1 ratio indicating Bromine isotope pattern) |
Applications in Drug Discovery
This compound serves as a versatile scaffold in Fragment-Based Drug Discovery (FBDD) .[2]
-
Kinase Inhibition: The indoline core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The 5-bromo position is a "chemical handle," ready for Suzuki-Miyaura coupling to extend the molecule into the hydrophobic back-pocket of the enzyme.[1][2]
-
Solubility Enhancement: The morpholine tail is strategically placed to protrude into the solvent-exposed region of the protein, improving the water solubility of otherwise hydrophobic inhibitors.
-
Metabolic Stability: Unlike indole (which is prone to oxidation at C2/C3), the indoline (dihydroindole) core is more metabolically robust, though it may be susceptible to dehydrogenation in vivo.
References
Sources
- 1. 102043-55-0|4-((5-Bromo-1H-indol-3-yl)methyl)morpholine|BLD Pharm [bldpharm.com]
- 2. 5-bromo-2-(morpholin-3-yl)-1H-indole | CAS#:1270537-56-8 | Chemsrc [m.chemsrc.com]
- 3. (R)-1-(5-bromo-1-methylisoindolin-2-yl)-2,2-dimethylpropan-1-one | C14H18BrNO | CID 15545462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 20870-78-4|5-Bromoindolin-2-one|BLD Pharm [bldpharm.com]
- 5. 5-Bromoindoline | C8H8BrN | CID 3411566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. americanelements.com [americanelements.com]
- 8. americanelements.com [americanelements.com]
- 9. 1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one | 87866-10-2 [sigmaaldrich.com]
Methodological & Application
Protocols for the Preparation of Stock Solutions for 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one
An Application Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of the novel compound 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one. As specific physicochemical data for this compound is not widely available, this guide emphasizes a first-principles approach, empowering researchers to determine optimal solubilization and storage conditions empirically. The protocols herein are designed to ensure the integrity, accuracy, and reproducibility of experimental results in downstream biological assays.
Introduction: The Critical Role of Stock Solution Integrity
The accuracy and reproducibility of any in vitro or in vivo study are fundamentally dependent on the quality of the reagent solutions used. For novel small molecules such as 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one, the preparation of a homogenous, stable, and accurately concentrated stock solution is the cornerstone of reliable data generation. Improperly prepared stock solutions can lead to significant experimental artifacts, including underestimation of compound potency, poor reproducibility, and misleading structure-activity relationship (SAR) data[1][2].
This guide provides a detailed framework for researchers to systematically approach the preparation of stock solutions for this specific compound, from initial characterization to long-term storage.
Compound Specifications and Initial Assessment
Prior to any experimental work, it is imperative to gather as much information as possible about the compound. For novel compounds, this often begins with theoretical calculations and proceeds to empirical testing.
Physicochemical Properties
A search of publicly available databases did not yield a specific CAS number or experimentally determined properties for 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one. However, based on its chemical structure, we can estimate its molecular weight, which is essential for preparing molar solutions.
| Property | Value | Source |
| Compound Name | 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one | - |
| Molecular Formula | C₁₄H₁₇BrN₂O₂ | - |
| Estimated Molecular Weight | 325.20 g/mol | Calculated |
| Physical Form | Assumed to be a solid | Based on similar compounds[3][4] |
| CAS Number | Not available | - |
| Purity | User-determined (e.g., from supplier's CoA) | - |
| Solubility | User-determined (see Protocol 1) | - |
Workflow for Stock Solution Preparation and Validation
The following workflow provides a logical sequence for preparing and validating a stock solution of a novel compound.
Caption: Aliquoting and storage workflow.
Preparation of Working Solutions
Stock solutions are rarely used directly in assays. They must be diluted to the final desired concentration.
Protocol 3: Serial Dilution
Objective: To prepare a range of concentrations for dose-response experiments while maintaining a consistent final DMSO concentration.
Procedure:
-
Thaw a single aliquot of the stock solution.
-
Perform serial dilutions in 100% DMSO to create a series of intermediate stocks. For example, to make a 2-fold dilution series from a 10 mM stock, transfer 50 µL of the 10 mM stock to a new tube containing 50 µL of DMSO to get a 5 mM solution, and repeat.
-
Further dilute these intermediate stocks into the final assay buffer or cell culture medium to achieve the desired final concentrations.
-
Causality: Performing initial dilutions in 100% DMSO helps prevent the compound from precipitating out of solution, which can occur when a high concentration DMSO stock is diluted directly into an aqueous buffer.[3] The final dilution step into the assay medium should be done immediately before use.
Conclusion
The protocols and principles outlined in this guide provide a robust framework for the preparation of high-quality stock solutions of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one. By taking a systematic and empirical approach to determining solubility and adhering to best practices for preparation and storage, researchers can significantly enhance the reliability and reproducibility of their experimental data.
References
-
Kent State University. Proper Chemical Storage. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
-
AR Racking. (2026). How to store chemicals in a warehouse. [Link]
-
Environmental Health and Safety. Chemical Storage Guidelines. [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. [Link]
-
Iowa State University Environmental Health and Safety. Chemical Handling and Storage. [Link]
-
Princeton University Environmental Health and Safety. Storage. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
-
Bergström, C. A. S., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Expert Opinion on Drug Discovery, 5(5), 421-433. [Link]
-
ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
Sources
Application Note: Optimal Solvent Selection and Handling Protocols for 5-Bromoindoline Derivatives in Drug Discovery
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedures (SOPs)
Introduction & Chemical Context
5-Bromoindoline (CAS 22190-33-6) and its derivatives are critical heterocyclic building blocks in medicinal chemistry. Characterized by a fused benzene and pyrrole ring system with a bromine atom at the 5-position, this scaffold is frequently utilized in the synthesis of biologically active compounds, including brain-penetrant inhibitors of Trypanosoma brucei[1][2], anti-inflammatory triazolyl-isatin hybrids[3], and VEGFR-2-targeting anticancer agents[4].
The substitution of the highly polarizable and lipophilic bromine atom significantly influences the compound's physicochemical properties. While it enhances electrophilicity for nucleophilic substitutions[5], it also inherently reduces aqueous solubility, increasing the compound's hydrophobicity[6]. Consequently, selecting the optimal solvent is not merely a matter of dissolution—it is a critical variable that dictates reaction kinetics, analytical clarity, and the reproducibility of downstream biological assays.
Mechanistic Rationale for Solvent Selection
As an Application Scientist, it is vital to understand the causality behind solvent-solute interactions to prevent hidden precipitation and data artifacts.
-
Polar Aprotic Solvents (DMSO, DMF): Dimethyl sulfoxide (DMSO) is the industry standard for preparing stock solutions for biological screening. It effectively solvates both the hydrophobic aromatic system and the secondary amine of the indoline core. However, DMSO is highly hygroscopic; water uptake can drastically reduce the solubility of lipophilic 5-bromoindoline derivatives, leading to silent precipitation[7]. For organic synthesis, N,N-Dimethylformamide (DMF) is preferred when stabilizing ionic intermediates (e.g., indoline anions) to accelerate reaction rates[8].
-
Protic Solvents (Methanol, Ethanol): Methanol exhibits a unique solvation mechanism for indole/indoline cores. It enhances solubility relative to water by forming specific hydrogen bonds with the π-electrons of the aromatic ring, rather than just interacting with the amine[9]. Protic solvents are therefore highly recommended for crystallization and initial synthetic steps, such as sulfonate salt protection[10].
-
Halogenated & Non-Polar Solvents (DCM, Chloroform): Due to the structural similarity and polarizability of the bromine substituent, 5-bromoindolines exhibit excellent solubility in halogenated solvents like Dichloromethane (DCM) and Chloroform[10]. These solvents prevent analyte aggregation, making them the absolute standard for analytical sample preparation (NMR and GC-MS).
Quantitative Data: Solvent Compatibility Matrix
The following table summarizes the optimal solvent choices based on thermodynamic compatibility and downstream application requirements.
| Solvent Category | Recommended Solvent | Solubility Profile | Primary Application | Mechanistic Rationale |
| Polar Aprotic | Anhydrous DMSO | High (≤100 mM) | In vitro Bioassays, HTS | Solvates lipophilic brominated aromatics; requires strict anhydrous conditions to prevent water-induced nucleation[7]. |
| Polar Aprotic | DMF / DMAc | High | Organic Synthesis | Enhances solubility of ionic intermediates (e.g., indoline anions) during coupling reactions[8]. |
| Protic | Methanol / Ethanol | Moderate to High | Crystallization, Synthesis | Forms specific H-bonds with the π-electrons of the indoline ring, facilitating stable solvation[9]. |
| Halogenated | Chloroform (CDCl₃) | Very High | NMR Spectroscopy | Excellent compatibility with halogenated solutes; prevents aggregation and provides clear spectral baselines[10]. |
| Halogenated | Dichloromethane (DCM) | Very High | GC-MS, Extraction | High volatility and excellent solvation of the brominated aromatic core[10]. |
Decision Workflow for Solvent Selection
The following logical workflow illustrates the decision-making process for selecting the appropriate solvent system based on your specific experimental endpoint.
Figure 1: Decision tree for optimal solvent selection of 5-bromoindoline derivatives.
Standard Operating Protocols (SOPs)
To ensure self-validating and reproducible results, adhere to the following step-by-step methodologies.
Protocol A: Preparation of Anhydrous DMSO Stock Solutions for Biological Assays
Causality Check: Amorphous compounds easily dissolve in DMSO initially, but water uptake or freeze-thaw cycles force the compound into a lower-energy, highly insoluble crystalline polymorph[7]. This protocol prevents nucleation.
-
Weighing: Accurately weigh 2–5 mg of the 5-bromoindoline derivative into a sterile, dry amber vial.
-
Solvent Addition: Add Anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a target concentration of 10 mM to 50 mM.
-
Dissolution: Vortex gently. If necessary, sonicate the vial for 2–5 minutes. Crucial: Keep the water bath temperature below 40°C to prevent thermal degradation of the indoline core.
-
Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 20–50 µL) in tightly sealed, argon-purged Eppendorf tubes.
-
Storage: Store aliquots at -20°C. Never subject the stock to repeated freeze-thaw cycles.
Protocol B: Analytical Sample Preparation (NMR & GC-MS)
Causality Check: Particulate matter causes magnetic field inhomogeneities in NMR. Proper filtration and solvent matching are required for high-fidelity spectra.
-
NMR Preparation: Weigh 5–20 mg of the compound for ¹H NMR (or 20–50 mg for ¹³C NMR)[10].
-
Dissolution: Dissolve the sample in 0.6–0.7 mL of Deuterated Chloroform (CDCl₃)[10].
-
Filtration: To ensure a homogenous solution, filter the mixture through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube[10]. Cap securely.
-
GC-MS Preparation: For GC-MS analysis, dissolve the solid in Dichloromethane (DCM) or Ethyl Acetate to a final concentration of approximately 1 mg/mL[10].
Protocol C: Troubleshooting Aqueous Solubility for In Vivo Dosing
Causality Check: 5-Bromoindoline derivatives are neutral to weakly basic. Extreme acidic conditions can trigger unwanted oligomerization, drastically reducing effective solubility[11].
-
pH Optimization: Prepare a buffered aqueous vehicle (e.g., phosphate or citrate buffer) strictly within the pH range of 5.0 to 7.4[11].
-
Co-Solvent Addition: If precipitation occurs, introduce a pharmaceutically acceptable co-solvent. Add 5% to 10% (v/v) Ethanol, Propylene Glycol, or Polyethylene Glycol 400 (PEG400) to the aqueous medium to lower its dielectric constant[11].
-
Complexation (Alternative): If co-solvents fail, utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic brominated aromatic ring will encapsulate within the lipophilic inner cavity of the cyclodextrin, significantly enhancing aqueous solubility[11].
-
Validation: Shake the formulation at 37°C for 24 hours to ensure saturation. Filter through a 0.22 µm PTFE syringe filter and quantify the dissolved concentration of the filtrate via HPLC-UV[11].
References
-
Journal of Medicinal Chemistry (ACS). Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. Available at: [Link]
-
PubMed Central (PMC). Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. Available at: [Link]
-
Taylor & Francis. Synthesis and anti-inflammatory activity evaluation of novel triazolyl-isatin hybrids. Available at: [Link]
-
MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available at: [Link]
-
ResearchGate. Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Available at:[Link]
-
RSC Publishing. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. Available at:[Link]
-
Ziath. Samples in DMSO: What an end user needs to know. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. CAS 22190-33-6: 5-Bromoindoline | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. ziath.com [ziath.com]
- 8. evitachem.com [evitachem.com]
- 9. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. 5-Bromoindole | 10075-50-0 | Benchchem [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: In Vitro Evaluation Protocols for 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one in Early Drug Discovery
Audience: Researchers, assay development scientists, and medicinal chemists. Compound: 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one (Target: Kinase/CNS Probe)
Introduction & Mechanistic Rationale
In modern drug discovery, the transition from a synthetic intermediate to a validated pharmacological probe requires rigorous in vitro profiling. The compound 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one represents a highly privileged structural motif frequently utilized in the development of kinase inhibitors (e.g., PI3K, GSK-3β) and central nervous system (CNS) modulators.
As an Application Scientist, I approach this molecule by deconstructing its structural causality to design appropriate assays:
-
The Morpholine Moiety: Morpholine is a critical pharmacophore used to modulate pharmacokinetic and pharmacodynamic (PK/PD) properties. The presence of a weakly basic nitrogen opposite an oxygen atom provides a physiological pKa, enhancing aqueous solubility and membrane permeability[1]. In kinase targets, the morpholine oxygen frequently acts as a hydrogen bond acceptor within the ATP-binding hinge region[1].
-
The 5-Bromoindoline Core: This provides a rigid, hydrophobic scaffold. The bromine atom at the 5-position not only fills deep hydrophobic pockets within target active sites but also serves as a synthetic handle for further functionalization.
-
The Acetamide Linker: Connects the two domains, providing necessary rotational flexibility to achieve optimal binding conformations.
Because halogenated indolines can exhibit intrinsic UV absorption or autofluorescence, and morpholines are susceptible to specific metabolic liabilities, standard in vitro assays must be carefully selected to avoid false readouts. The following self-validating protocols have been designed to ensure scientific integrity.
Pathway Visualization
To understand the compound's mechanism of action, we model its intervention in a standard kinase signaling cascade (e.g., PI3K/AKT or GSK-3β pathways).
Fig 1. Mechanistic pathway showing the compound's targeted kinase inhibition.
Experimental Protocols
Protocol 1: Cell-Free Kinase Inhibition (TR-FRET Assay)
Causality & Rationale: Standard colorimetric or prompt-fluorescence assays are highly susceptible to interference from the autofluorescence of indoline derivatives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) relies on the delayed emission of lanthanide donors (e.g., Europium), which eliminates short-lived background fluorescence and provides a robust signal-to-noise ratio[2].
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one in 100% DMSO. Transfer 100 nL of the compound to a low-volume, black 384-well plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter delivery.
-
Kinase Reaction: Add 5 µL of the target kinase (e.g., 2 nM final) and specific peptide substrate in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature (RT) to allow compound pre-binding.
-
ATP Addition: Initiate the reaction by adding 5 µL of ATP at the target's predetermined
concentration. Incubate for 60 minutes at RT. -
Detection: Quench the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), a Europium-labeled anti-phospho antibody (Donor), and an XL665-labeled tracer (Acceptor)[2].
-
Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) with excitation at 337 nm and dual emission monitoring at 620 nm (Europium) and 665 nm (FRET signal)[2]. Calculate the 665/620 ratio to determine IC₅₀.
Fig 2. Step-by-step TR-FRET workflow for kinase inhibition screening.
Protocol 2: In Vitro Cell Viability (ATP Luminescence)
Causality & Rationale: To determine if the compound's kinase inhibition translates to cellular efficacy (or toxicity), we must measure cell viability. Dye-reduction assays (like MTT/MTS) can be artificially skewed by the redox potential of heterocyclic compounds. We utilize the CellTiter-Glo® assay because it directly quantifies ATP—a universal indicator of metabolically active cells—via a homogeneous, lysis-based luminescent readout[3].
Step-by-Step Methodology:
-
Cell Seeding: Seed target cancer cell lines (e.g., HCT116 or U87-MG) at 2,000 cells/well in 90 µL of complete media in an opaque-walled 96-well plate[3]. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Add 10 µL of 10X compound dilutions (final DMSO concentration = 0.1%). Incubate for 72 hours.
-
Reagent Preparation: Thaw CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Mix to form the homogeneous CellTiter-Glo® Reagent[3].
-
Lysis & Measurement: Equilibrate the assay plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well[3]. Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal[3].
-
Readout: Record luminescence using a plate reader. Normalize data against vehicle (DMSO) controls to calculate the CC₅₀ (50% Cytotoxic Concentration).
Protocol 3: Microsomal Stability (In Vitro PK)
Causality & Rationale: The morpholine ring is a classic site for oxidative metabolism, specifically CYP450-mediated N-dealkylation or ring opening. Confirming the in vitro half-life in human liver microsomes (HLM) is a critical self-validating step to ensure that any lack of cellular efficacy is not simply due to rapid compound degradation in the biological matrix.
Step-by-Step Methodology:
-
Incubation Mix: Prepare a 1 µM solution of the compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes.
-
Initiation: Pre-warm to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).
-
Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass transition of the brominated compound (accounting for the characteristic 1:1 isotopic ratio of ⁷⁹Br/⁸¹Br).
Quantitative Data Presentation
To benchmark 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one during hit-to-lead optimization, data should be structured to compare biochemical potency against cellular efficacy and metabolic stability.
Table 1: Representative In Vitro Profiling Matrix
| Assay Parameter | Methodology | Readout Metric | Target Threshold for Lead Advancement |
| Biochemical Potency | TR-FRET Kinase Assay | IC₅₀ (nM) | < 50 nM |
| Cellular Efficacy | CellTiter-Glo (72h) | EC₅₀ (nM) | < 500 nM (demonstrating permeability) |
| General Cytotoxicity | CellTiter-Glo (MRC-5 cells) | CC₅₀ (µM) | > 10 µM (Selectivity window > 20x) |
| Metabolic Stability | HLM Incubation (LC-MS/MS) | > 45 minutes | |
| Intrinsic Clearance | HLM Incubation | < 30 µL/min/mg |
Note: The presence of the morpholine ring generally keeps
References
- "CellTiter-Glo® Luminescent Cell Viability Assay Protocol", Promega Corporation.
- "Occurrence of Morpholine in Central Nervous System Drug Discovery", ACS Publications.
- "Understanding TR-FRET Assays: Protocols and the Role of Plate Readers", DCReport.
Sources
Application Note: Efficient Amide Coupling Synthesis of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals
Introduction & Mechanistic Rationale
The synthesis of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one involves the amide coupling of 5-bromoindoline (a secondary amine) and 2-morpholinoacetic acid (a tertiary amine-containing carboxylic acid). This specific transformation presents unique chemical challenges that require careful reagent selection and protocol optimization.
As a Senior Application Scientist, I emphasize that successful amide bond formation is rarely a simple "mix-and-stir" operation. The indoline nitrogen is
Because standard carbodiimide reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields with electron-deficient or hindered amines[2], high-efficiency coupling reagents such as HATU or T3P® (Propylphosphonic anhydride) are required[3],[4].
Caption: Reaction workflow for the amide coupling of 5-bromoindoline and 2-morpholinoacetic acid.
Coupling Reagent Selection & Quantitative Comparison
The choice between T3P and HATU depends on the scale and specific goals of the synthesis.
-
HATU is a uronium salt that rapidly forms a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester. It is the gold standard for small-scale, rapid library synthesis involving hindered substrates[5],[6].
-
T3P is a cyclic phosphonic anhydride. It is highly favored in late-stage API synthesis and process scale-up due to its exceptional safety profile, lack of epimerization, and the fact that its byproducts are entirely water-soluble, allowing for a simple liquid-liquid extraction workup[3],[7].
Table 1: Quantitative Comparison of Coupling Reagents
| Parameter | T3P (Propylphosphonic Anhydride) | HATU |
| Activation Intermediate | Mixed phosphonic anhydride | HOAt active ester |
| Reaction Kinetics | Moderate (2 - 12 hours) | Very Fast (0.5 - 2 hours) |
| Typical Yield (Hindered Amines) | 75% - 90%[8] | 85% - 98%[6] |
| Byproduct Removal | Simple aqueous wash (water-soluble) | Chromatography often required |
| Toxicity / Safety | Non-toxic, non-explosive[3] | Potential sensitizer, explosive risk at scale |
| Cost at Scale | Highly economical | Expensive |
| Best Use Case | Process scale-up (>10g) | Discovery chemistry / mg-scale |
Experimental Methodologies
Below are two self-validating protocols. The causality behind each step is explicitly detailed so researchers can adapt the methodology to varying environmental conditions.
Protocol A: Scalable T3P-Mediated Synthesis (Recommended for >1g Scale)
Mechanistic Note: T3P requires no pre-activation. The amine, acid, and base are premixed, and T3P is added slowly to control the mild exothermic activation[3].
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-morpholinoacetic acid (1.2 equivalents) and 5-bromoindoline (1.0 equivalent, e.g., 5.0 mmol).
-
Solvent & Base Addition: Suspend the reagents in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (0.2 M concentration). Add N,N-diisopropylethylamine (DIPEA) or Pyridine (3.5 equivalents).
-
Causality: The large excess of base is critical. It neutralizes the tertiary amine hydrochloride salt of the acid (if applicable), deprotonates the carboxylic acid to initiate T3P attack, and neutralizes the phosphonic acid byproducts generated during the reaction[7].
-
-
Coupling: Cool the mixture to 0 °C to 5 °C using an ice bath. Dropwise, add T3P (50% w/w solution in EtOAc) (1.5 equivalents) over 10 minutes[8].
-
Causality: Slow addition at low temperature prevents thermal degradation of the active intermediate and minimizes side reactions[3].
-
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 to 12 hours. Monitor via LC-MS.
-
Workup: Quench the reaction with saturated aqueous
. Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.-
Self-Validation: Because T3P byproducts are highly water-soluble, the crude NMR should show minimal coupling reagent impurities[9].
-
Protocol B: High-Efficiency HATU-Mediated Synthesis (Recommended for <1g Scale)
Mechanistic Note: HATU activation is extremely fast. The acid must be pre-activated with HATU and base before the sterically hindered indoline is introduced to prevent guanidinylation of the amine[6].
-
Pre-Activation: In a dry vial, dissolve 2-morpholinoacetic acid (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M). Add DIPEA (3.0 eq), followed by HATU (1.2 eq)[4].
-
Incubation: Stir the mixture at room temperature for 5–10 minutes.
-
Causality: This brief incubation ensures complete conversion of the carboxylic acid to the highly reactive OAt-active ester before the poorly nucleophilic 5-bromoindoline is introduced[6].
-
-
Amine Addition: Add 5-bromoindoline (1.0 eq) to the activated mixture. Stir at room temperature for 1 to 2 hours.
-
Workup: Dilute the reaction mixture with a large volume of EtOAc (to prevent DMF phase-mixing). Wash sequentially with saturated aqueous
, 5% aqueous (3x), and brine.-
Causality: The 5%
washes are a self-validating physical chemistry technique to pull residual DMF out of the organic layer, significantly simplifying downstream chromatography.
-
Analytical Validation & Troubleshooting
To ensure a self-validating system, in-process controls (IPC) using LC-MS or TLC must dictate the workflow. If the reaction stalls, do not arbitrarily add heat, as this can degrade the active ester. Instead, follow the logical decision tree below.
Caption: Logical decision tree for in-process monitoring and reaction troubleshooting.
References
-
Curia Global / RxWeb. Understanding T3P® from start to finish. Retrieved March 2, 2026.[Link]
- Google Patents (WO2014145642A2).Nrf2 small molecule inhibitors for cancer therapy. Retrieved March 2, 2026.
-
Organic Chemistry Portal. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved March 2, 2026.[Link]
-
National Institutes of Health (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. Retrieved March 2, 2026.[Link]
-
Imperial College London (Spiral). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Retrieved March 2, 2026.[Link]
Sources
- 1. WO2014145642A2 - Nrf2 small molecule inhibitors for cancer therapy - Google Patents [patents.google.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. HATU - Enamine [enamine.net]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Cell permeability testing methods for 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one
Application Note: Cell Permeability and Efflux Profiling Strategies for 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one
Executive Summary & Physicochemical Rationale
The compound 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one presents a unique physicochemical profile that demands a tailored, multi-tiered approach to permeability testing. Standardized, single-assay approaches are insufficient for this molecule due to two competing structural features:
-
The 5-Bromoindoline Core : This moiety is highly lipophilic and uncharged, driving strong lipid bilayer partitioning and suggesting high passive transcellular permeability.
-
The Morpholine Ring (pKa ~8.3) : At physiological blood pH (7.4) and intestinal pH (6.5), this weakly basic secondary amine exists in an equilibrium heavily favoring the protonated (ionized) state.
The Causality of Experimental Design:
Because of the morpholine ring, this compound is highly susceptible to lysosomal trapping [1]. The unionized fraction passively diffuses across the cell membrane, but upon entering acidic lysosomes (pH ~4.5), it becomes fully protonated and trapped, artificially deflating apparent permeability (
To isolate these variables, we must employ a self-validating, tiered workflow: a cell-free PAMPA to establish baseline passive diffusion, followed by a bidirectional Caco-2 assay to quantify active efflux and intracellular sequestration.
Caption: Tiered in vitro permeability workflow isolating passive diffusion from active efflux.
Protocol 1: High-Throughput PAMPA (Passive Permeability)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized first because it lacks active transporters and acidic organelles, providing a pure measurement of passive transcellular diffusion without the confounding variable of lysosomal trapping.
Materials & Setup:
-
Lipid Solution : 20% (w/v) dodecane/lecithin mixture to mimic the gastrointestinal lipid bilayer.
-
Donor Buffer : pH 6.5 (mimicking the intestinal lumen).
-
Acceptor Buffer : pH 7.4 (mimicking systemic circulation).
Step-by-Step Methodology:
-
Dosing Solution Preparation : Dissolve 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one in pure DMSO to create a 10 mM stock. Dilute to a final working concentration of 10 µM in the pH 6.5 Donor Buffer. Critical: Ensure final DMSO concentration remains ≤1% to prevent artificial membrane fluidization.
-
Membrane Coating : Carefully apply 5 µL of the lipid solution to the porous PVDF membrane of the donor plate. Allow 5 minutes for solvent evaporation.
-
Plate Assembly : Add 300 µL of pH 7.4 Acceptor Buffer to the bottom acceptor plate. Add 200 µL of the 10 µM Dosing Solution to the top donor plate.
-
Incubation : Assemble the sandwich and incubate at 25°C for 4 hours in a humidity chamber to prevent evaporation.
-
Quantification : Separate the plates. Extract 50 µL aliquots from both donor and acceptor wells. Quench with cold acetonitrile containing an internal standard, centrifuge, and analyze via LC-MS/MS.
-
Self-Validation (Mass Balance) : Calculate the total mass recovered in both chambers against the initial dose. A recovery of <80% in this cell-free assay indicates non-specific binding to the plasticware due to the lipophilic bromoindoline core, requiring the addition of 1% BSA to the acceptor chamber in subsequent runs.
Protocol 2: Bidirectional Caco-2 Permeability Assay
Because the morpholine moiety is a known pharmacophore for P-gp binding, a bidirectional Caco-2 assay is mandatory to calculate the Efflux Ratio (ER) [2].
Caption: Bidirectional transport mechanism across a polarized Caco-2 enterocyte monolayer.
Step-by-Step Methodology:
-
Monolayer Culturing : Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of
cells/cm². Culture for 21 days to ensure full differentiation and expression of apical efflux transporters (P-gp, BCRP). -
Integrity Validation : Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Only utilize inserts demonstrating a TEER > 250
, confirming the presence of tight junctions [3]. -
Bidirectional Dosing :
-
A-to-B (Absorptive): Add 10 µM of the compound to the Apical chamber (pH 6.5). Add blank buffer to the Basolateral chamber (pH 7.4).
-
B-to-A (Secretory): Add 10 µM of the compound to the Basolateral chamber (pH 7.4). Add blank buffer to the Apical chamber (pH 6.5).
-
-
Sink Condition Sampling : Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer immediately to maintain sink conditions.
-
Lysosomal Trapping Check : At 120 minutes, aspirate all buffers, wash the cell monolayer with ice-cold PBS, and lyse the cells using RIPA buffer. Quantify the intracellular concentration of the compound. High intracellular accumulation coupled with low A-to-B permeability confirms lysosomal trapping of the basic morpholine ring.
Data Interpretation & Troubleshooting
The apparent permeability (
Table 1: Quantitative Data Interpretation Matrix
| Assay | Metric | Value Range | Mechanistic Interpretation & Next Steps |
| PAMPA | High passive transcellular permeability driven by the lipophilic bromoindoline core. Proceed to Caco-2. | ||
| Caco-2 | Efflux Ratio (ER) | The compound is not a significant substrate for active efflux. | |
| Caco-2 | Efflux Ratio (ER) | Active efflux is occurring. Action: Co-incubate with 50 µM Verapamil (a P-gp inhibitor) [4]. If ER drops below 2.0, P-gp substrate status is confirmed. | |
| Caco-2 | Mass Balance | Action: Analyze cell lysate. If intracellular concentration is high, lysosomal trapping is occurring. Pre-treat cells with 10 µM Chloroquine to alkalinize lysosomes and re-run the assay. |
References
-
Duvvuri, M., & Krise, J. P. (2005). A novel assay reveals that weakly basic model compounds concentrate in lysosomes to an extent greater than pH-partitioning theory would predict. Molecular Pharmaceutics, 2(6), 440-448. URL:[Link]
-
Sarr, E., et al. (2022). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 14(11), 2469. URL:[Link]
-
Góra, A., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1568. URL:[Link]
-
Silva, R., et al. (2023). Probing the Allosteric Modulation of P-Glycoprotein: A Medicinal Chemistry Approach Toward the Identification of Noncompetitive P-Gp Inhibitors. ACS Omega, 8(11), 10453-10467. URL:[Link]
Advanced Crystallization Protocols for 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one
Introduction & Physicochemical Profiling
1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one is a structurally dense synthetic intermediate and pharmacophore building block. It features a rigid, hydrophobic 5-bromoindoline core linked via a planar acetamide bond to a moderately basic, polar morpholine ring.
Crystallizing this molecule presents specific challenges: the flexibility of the morpholine ring and the potential for amide rotamers can lead to the formation of amorphous aggregates or "oiling out" during precipitation. However, the presence of the heavy bromine atom makes it an exceptional candidate for X-ray crystallographic structural verification via anomalous dispersion. To successfully isolate this compound, the crystallization strategy must be carefully matched to the downstream application—whether that is bulk purification, physicochemical property modification (salt formation), or absolute structural elucidation.
Table 1: Physicochemical Properties & Crystallographic Implications
| Property | Value / Descriptor | Crystallographic Implication |
| Molecular Formula | C14H17BrN2O2 | Heavy Br atom facilitates X-ray phasing and structural resolution. |
| Molecular Weight | 325.20 g/mol | Small molecule; highly amenable to vapor diffusion techniques. |
| pKa (Morpholine N) | ~8.3 (Predicted) | Basic center allows for robust salt formation (e.g., HCl, Mesylate). |
| H-Bond Donors | 0 | Crystal lattice relies heavily on packing forces and acceptor interactions. |
| H-Bond Acceptors | 3 (Amide O, Morpholine O, N) | Good potential for co-crystallization or hydration networks. |
| Solubility Profile | Soluble in DCM, EtOAc, THF. Poor in Water, Heptane. | Ideal for anti-solvent crystallization (e.g., EtOAc/Heptane systems). |
Strategic Workflow for Crystallization
The selection of a crystallization method is dictated by the required purity, yield, and physical form of the final material. The workflow below outlines the decision-making process for 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one.
Workflow for selecting the optimal crystallization strategy based on the experimental end-goal.
Experimental Protocols
Protocol A: Bulk Crystallization of the Free Base (Cooling & Anti-Solvent)
Scientific Rationale: The free base is highly soluble in moderately polar solvents like Ethyl Acetate (EtOAc) but insoluble in aliphatic hydrocarbons. By creating a saturated solution in EtOAc and slowly adding Heptane, the dielectric constant of the medium is reduced, forcing the hydrophobic bromoindoline core to aggregate. Slow cooling is critical here; rapid temperature drops cause localized high supersaturation, leading the morpholine moiety to "oil out" (liquid-liquid phase separation) rather than form an ordered lattice.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of the crude free base in a minimal volume of boiling EtOAc (~3–5 mL) in a round-bottom flask.
-
Filtration: Hot-filter the solution through a 0.22 µm PTFE syringe filter into a clean, pre-warmed crystallization vial. Causality: Removing dust and insoluble impurities prevents premature, heterogeneous nucleation.
-
Anti-Solvent Addition: Maintain the solution at 60°C. Add hot Heptane dropwise under gentle stirring until the solution becomes faintly turbid (the cloud point).
-
Clarification: Add 1–2 drops of EtOAc until the solution just clears.
-
Controlled Cooling: Transfer the vial to a programmable water bath or insulated Dewar flask. Cool the system to room temperature at a controlled rate of 5°C/hour.
-
Harvesting: Once crystallization is complete (typically 12–24 hours), isolate the crystals via vacuum filtration. Wash the filter cake with 2 mL of ice-cold Heptane to remove residual mother liquor without dissolving the product. Dry under vacuum at 40°C.
Protocol B: Salt Screening & Crystallization (HCl Salt)
Scientific Rationale: The basic morpholine nitrogen (pKa ~8.3) readily accepts a proton from strong acids. Converting the free base to a hydrochloride salt alters the intermolecular forces from weak van der Waals interactions to strong ionic bonds. This dramatically increases the lattice energy, melting point, and overall crystallinity. In-situ salt screening is a highly effective method for identifying the optimal counterion for poorly crystalline free bases[1][2].
Step-by-Step Methodology:
-
Preparation: Dissolve 500 mg of the free base in 5 mL of anhydrous Ethanol (EtOH) or Isopropanol (IPA) at 40°C.
-
Acidification: Slowly add 1.05 molar equivalents of a standardized solution of HCl in Dioxane (or ethereal HCl) under continuous stirring.
-
Phase Observation: Observe the formation of a precipitate. Note: If the salt initially forms an oil—a common issue with flexible morpholine derivatives—gently heat the mixture until the oil redissolves, then introduce a microscopic seed crystal if available.
-
Maturation: Turn off the heating element and allow the solution to cool slowly to 4°C overnight. The strong ionic nature of the salt will drive rapid, highly ordered crystallization.
-
Isolation: Filter the resulting crystalline salt, wash with cold diethyl ether, and dry under high vacuum to remove any residual Dioxane or EtOH.
Protocol C: Single Crystal Growth via Vapor Diffusion (for XRD)
Scientific Rationale: For X-ray diffraction, a single, defect-free crystal of roughly 0.1–0.3 mm in all dimensions is required. Vapor diffusion is the gold standard for small molecules[3]. It relies on the slow transfer of a volatile anti-solvent vapor into a solution of the compound in a less volatile (or similarly volatile) good solvent. This creates an extremely gradual supersaturation gradient, allowing molecules to align perfectly into a single lattice rather than forming microcrystalline powders[4].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve ~5 mg of highly purified (chromatographed) compound in 0.5 mL of Dichloromethane (DCM) in a 1-dram inner vial.
-
Chamber Setup: Place the un-capped inner vial inside a larger 20 mL scintillation outer vial.
-
Anti-Solvent Reservoir: Carefully pipette 2.5 mL of Cyclopentane (the anti-solvent) into the outer vial, ensuring none splashes into the inner vial.
-
Sealing: Seal the outer vial tightly with a PTFE-lined cap. Wrap the cap with Parafilm to ensure a hermetic seal.
-
Incubation: Place the setup in a dark, vibration-free environment at a constant temperature (e.g., 20°C).
-
Harvesting: Over 1–3 weeks, the Cyclopentane vapor will diffuse into the DCM. Once suitable crystals form, harvest them directly into a cryoprotectant loop for immediate X-ray diffraction analysis.
Mechanistic pathway of vapor diffusion, highlighting the vapor phase transfer driving supersaturation.
References
-
How to salt screen using the Crystal 16 Crystallization Systems[Link]
-
Salt Selection in Drug Development Pharmaceutical Technology[Link]
-
Some Tricks for the Single Crystal Growth of Small Molecules Université de Rennes / CDIFX[Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide IUCr Journals[Link]
Sources
Application Note & Protocol: Generation of a Dose-Response Curve for 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on generating a dose-response curve for the novel compound, 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one. While specific biological targets of this compound are still under investigation, its structural motifs, containing both a bromoindoline and a morpholine group, suggest potential pharmacological activity.[1][2][3][4][5][6][7] Derivatives of both indoline and morpholine have been explored for a range of therapeutic applications, including as anticancer agents and kinase inhibitors.[4][5][8][9][10][11][12] This guide will detail the principles and a step-by-step protocol for determining the compound's in vitro efficacy, specifically its half-maximal inhibitory concentration (IC50), through a cell-based viability assay. The methodologies described herein are foundational for preclinical drug discovery and are designed to ensure scientific rigor and data reproducibility.
Introduction: The Rationale for Dose-Response Analysis
A dose-response relationship describes the magnitude of a biological response to a substance as a function of the exposure or dose.[13] In drug discovery, generating a dose-response curve is a critical step to quantify a compound's potency.[14][15] The resulting sigmoidal curve allows for the determination of key parameters, most notably the IC50 value, which is the concentration of an inhibitor required to reduce a biological response by 50%.[13][16][17] This value is a standard measure of a compound's potency and is essential for comparing the efficacy of different molecules and for guiding lead optimization.
Given the structural alerts within 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one, a logical first step in its characterization is to assess its effect on cell viability or proliferation in a relevant cell line. Cell-based assays provide a physiologically relevant context to evaluate a compound's biological activity.[18][19][20] This protocol will focus on a common and robust method for this purpose: a colorimetric cell viability assay.
Choosing the Appropriate Assay: A Self-Validating System
For assessing the cytotoxic or anti-proliferative effects of a compound, several robust cell viability assays are available. The choice of assay depends on factors such as the cell type, the expected mechanism of action, and available laboratory equipment. Two widely used and well-validated assays are the MTT and the CellTiter-Glo® Luminescent Cell Viability Assay.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[21][22][23] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[21][22][23] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.[22][23]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This is a homogeneous "add-mix-measure" assay that determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[24][25] The assay reagent lyses the cells to release ATP and provides luciferase and luciferin, which generate a luminescent signal proportional to the amount of ATP present.[24][25] This method is known for its high sensitivity and is well-suited for high-throughput screening.[24][26]
For this protocol, we will detail the procedure for the MTT assay due to its widespread use, cost-effectiveness, and reliance on standard laboratory equipment. However, the principles of dose-response curve generation remain the same regardless of the viability assay chosen.
Experimental Workflow and Causality
The overall experimental workflow is designed to systematically assess the impact of increasing concentrations of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one on a chosen cell line. Each step is critical for obtaining reliable and reproducible data.
Caption: Experimental workflow for dose-response curve generation.
Detailed Protocol: MTT Assay for 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials and Reagents
-
1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Chosen cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[23][27]
-
MTT solvent (e.g., 0.1% NP-40, 4 mM HCl in isopropanol, or DMSO)[27]
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570-590 nm[23]
-
Humidified incubator at 37°C with 5% CO2
Step-by-Step Methodology
Day 1: Cell Seeding
-
Cell Culture: Culture the chosen cell line in a T-75 flask until it reaches 70-80% confluency.
-
Cell Harvesting: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.
-
Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Seeding: Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium per well in a 96-well plate.[28]
-
Expert Insight: The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase during the treatment period and that the vehicle-treated control wells do not become over-confluent.[28]
-
-
Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to adhere.[28]
Day 2: Compound Treatment
-
Compound Stock Preparation: Prepare a high-concentration stock solution of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one (e.g., 10 mM) in DMSO.
-
Serial Dilutions: Perform a serial dilution of the compound stock solution in complete culture medium to obtain a range of working concentrations. A common approach is to use a 10-point, 3-fold serial dilution. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells (medium with the same percentage of DMSO as the compound-treated wells) and a blank control (medium only, no cells).
-
Trustworthiness Check: It is crucial to perform each treatment in triplicate or quadruplicate to ensure statistical significance.[28]
-
-
Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.
Day 4 (assuming 48h treatment): MTT Assay
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[21]
-
Incubation: Incubate the plate for 3-4 hours at 37°C.[21][27] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[27]
-
Shaking: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[23][27]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[21][22] A reference wavelength of >650 nm can be used to subtract background absorbance.[21][23]
Data Analysis and Interpretation
The raw absorbance data needs to be processed to generate a dose-response curve and calculate the IC50 value.
Data Normalization
-
Average Replicates: Calculate the average absorbance for each set of replicate wells.
-
Blank Subtraction: Subtract the average absorbance of the blank control wells from all other average absorbance values.
-
Percentage Viability Calculation: Normalize the data to the vehicle control. The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
Dose-Response Curve Generation and IC50 Calculation
-
Data Plotting: Plot the percentage viability (Y-axis) against the logarithm of the compound concentration (X-axis).[13][16]
-
Non-linear Regression: Use a statistical software package such as GraphPad Prism to fit the data to a non-linear regression model.[29][30][31] A common model for dose-response curves is the four-parameter logistic (4PL) equation (also known as a sigmoidal dose-response curve with a variable slope).[16][17][31]
Where:
-
Y: is the response (% viability)
-
X: is the logarithm of the compound concentration
-
Top: is the maximum response (plateau at ~100% viability)
-
Bottom: is the minimum response (plateau at the highest concentration)
-
LogIC50: is the logarithm of the compound concentration that gives a response halfway between the top and bottom plateaus. The IC50 is the antilog of this value.
-
HillSlope: describes the steepness of the curve.
-
-
IC50 Determination: The software will calculate the best-fit values for these parameters, including the LogIC50. The IC50 value is then determined by taking the antilog of the LogIC50.
Caption: Data analysis workflow for IC50 determination.
Data Presentation
The results should be presented in a clear and concise manner.
Table 1: Hypothetical Dose-Response Data for 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one
| Concentration (µM) | Log(Concentration) | Average Absorbance (OD 570nm) | % Viability |
| 0 (Vehicle) | - | 1.25 | 100.0 |
| 0.1 | -1.0 | 1.22 | 97.6 |
| 0.3 | -0.52 | 1.18 | 94.4 |
| 1 | 0.0 | 1.05 | 84.0 |
| 3 | 0.48 | 0.85 | 68.0 |
| 10 | 1.0 | 0.60 | 48.0 |
| 30 | 1.48 | 0.35 | 28.0 |
| 100 | 2.0 | 0.15 | 12.0 |
Note: This is example data and should be replaced with experimental results.
The final output should be a dose-response curve graph with the calculated IC50 value and its 95% confidence interval clearly stated.
Conclusion
This application note provides a robust and validated protocol for generating a dose-response curve and determining the IC50 value of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one. By following these guidelines, researchers can obtain reliable data on the compound's in vitro potency, which is a critical first step in the drug discovery and development pipeline. The principles outlined here are broadly applicable to the initial characterization of novel chemical entities.
References
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Merck. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Nordic Biolabs. (n.d.). CellTiter-Glo® 2.0 Assay. Retrieved from [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
-
OUS-research.no. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
- An, F. F., & Chen, I. S. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in molecular biology (Clifton, N.J.), 1439, 1–13.
-
Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Retrieved from [Link]
-
Dr. Sakib's Science Academy. (2025, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression [Video]. YouTube. Retrieved from [Link]
-
Opentrons. (n.d.). Measuring Cell Viability with Promega® CellTiter-Glo. Retrieved from [Link]
-
GraphPad. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]
-
Promega. (n.d.). CellTiter-Glo® 2.0 Assay Technical Manual. Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]
-
Technology Networks. (n.d.). Creating dose-response curves for cell-based and biochemical assays with the HP D300 Digital Dispenser. Retrieved from [Link]
-
Wikipedia. (n.d.). Dose–response relationship. Retrieved from [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link]
-
CDD Support. (2024, April 24). Setting up a Dose Response Protocol. Retrieved from [Link]
-
Chem Help ASAP. (2023, August 25). generation of dose-response curves [Video]. YouTube. Retrieved from [Link]
- Budovská, M., Selešová, I., Tischlerová, V., Michalková, R., & Mojžiš, J. (2017). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins.
- Lee, J. J. (2016). The Estimation of Absolute IC50 and Its 95% Confidence Interval. JSM Proceedings, Biopharmaceutical Section.
- Kumar, A., et al. (2019). Synthesis and biological evaluation of indoloquinoline alkaloid cryptolepine and its bromo-derivative as dual cholinesterase inhibitors. PubMed.
- Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(3), 133-143.
- Li, J., et al. (2016). Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. PubMed.
- ResearchGate. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-B] Indole Derivatives as Broad-Spectrum Potent Anticancer Agents.
- Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics.
- ResearchGate. (2023).
- ResearchGate. (2025). Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents.
- Xiang, Q., et al. (2022). Discovery, optimization and evaluation of 1-(indolin-1-yl)ethan-1-ones as novel selective TRIM24/BRPF1 bromodomain inhibitors. PubMed.
- ResearchGate. (n.d.).
- MDPI. (2023).
- Kumar, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed.
- Khan, R. A., et al. (2005). Pharmacological activity of morpholino compound. PubMed.
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- 7. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 31. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
Troubleshooting & Optimization
Improving synthesis yield of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one
Subject: Technical Guide: Optimization & Troubleshooting for Synthesis of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one Ticket ID: #SYN-IND-5BR-MOR Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division
Introduction
You are encountering yield or purity issues with the synthesis of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one . This molecule is a bi-functionalized scaffold often used in kinase inhibitor research. Its synthesis relies on a two-stage sequence: electrophilic acylation followed by nucleophilic substitution.
This guide treats your synthesis as a system. We will break down the workflow into two isolated "modules" (Acylation and Amination), providing the mechanistic causality for every step and a troubleshooting decision tree for when things go wrong.
Part 1: The Synthetic Workflow (Visualized)
The most robust route for this scaffold is a stepwise approach. One-pot procedures often lead to complex mixtures of morpholine-acetylated byproducts that are difficult to separate.
Figure 1: Stepwise synthesis pathway. Isolating the chloro-intermediate is critical for high purity.
Part 2: Module A – The Acylation Step
Objective: Synthesize 2-chloro-1-(5-bromoindolin-1-yl)ethan-1-one. Target Yield: >90%
The Protocol
-
Dissolution: Dissolve 5-bromoindoline (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).
-
Base Addition: Add Triethylamine (TEA) (1.2 eq). Cool the mixture to 0°C (Ice bath).
-
Acylation: Add Chloroacetyl chloride (1.1 eq) dropwise over 20 minutes.
-
Quench: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour. Quench with water.[4]
Critical Control Points (FAQs)
Q: My yield is low (<50%), and I see starting material on TLC.
-
Diagnosis: Hydrolysis of Chloroacetyl chloride.
-
Fix: Ensure your DCM is anhydrous. Chloroacetyl chloride is highly moisture-sensitive. If your reagent is old, it may have hydrolyzed to chloroacetic acid, which will not react without a coupling agent. Distill your acid chloride or buy a fresh bottle.
Q: The product is a dark, sticky gum.
-
Diagnosis: Polymerization or TEA-HCl salt contamination.
-
Fix: Perform an acidic wash during workup. Wash the organic layer with 1N HCl. This removes unreacted amine and TEA. The chloro-amide intermediate is neutral and will remain in the DCM layer. Dry over MgSO₄ and precipitate with Hexanes to get a clean solid.
Q: Can I use Pyridine instead of TEA?
-
Analysis: Yes. Pyridine acts as both solvent and base. However, removing pyridine requires extensive copper sulfate washes or acidic workup, which can be tedious. TEA/DCM is generally cleaner for scale-up.
Part 3: Module B – The Amination Step
Objective: Nucleophilic substitution of Chloride with Morpholine.[5] Target Yield: >80%
The Protocol
-
Suspension: Suspend the Chloro-intermediate (from Module A) in Acetonitrile (MeCN).
-
Catalysis: Add Potassium Iodide (KI) (0.1 – 0.2 eq).
-
Nucleophile: Add Morpholine (2.5 eq).
-
Why 2.5 eq? One equivalent reacts with the substrate; the second equivalent acts as a base to neutralize the HCl generated.
-
-
Reaction: Reflux (80°C) for 4–6 hours.
Optimization Data: Solvent & Catalyst Screening
| Solvent | Catalyst | Temperature | Time | Yield | Comments |
| MeCN | KI (0.2 eq) | Reflux | 4 h | 92% | Recommended. Clean precipitation. |
| DMF | None | 80°C | 12 h | 65% | Difficult workup (DMF removal). |
| THF | None | Reflux | 24 h | 40% | Too slow; chloride is a poor leaving group. |
| Ethanol | KI (0.2 eq) | Reflux | 6 h | 75% | Side reaction: Etholysis of amide possible. |
Critical Control Points (FAQs)
Q: The reaction is stalled (incomplete conversion).
-
Diagnosis: Steric hindrance or poor leaving group.
-
Fix: Add more KI (up to 0.5 eq). Ensure you are at vigorous reflux. If using MeCN, switch to a higher boiling solvent like Toluene, but stick with MeCN first as it dissolves the polar intermediate well.
Q: I have a new spot on TLC that is very polar (near baseline).
-
Diagnosis: Quaternary Ammonium Salt formation.[5]
-
Fix: You reacted the product with another molecule of the starting material or morpholine. This happens if the concentration is too high. Dilute the reaction (20 mL solvent per gram).
Part 4: Troubleshooting Logic Tree
Use this flow to diagnose specific failures in your experiment.
Figure 2: Decision tree for isolating yield loss.
Part 5: Analytical Validation (Self-Check)
Before proceeding to biological testing, validate your product using these markers:
-
1H NMR (CDCl₃):
-
Indoline Core: Look for the 5-bromo pattern (typically aromatic signals around 7.2–7.4 ppm).
-
Linker: The singlet for the acetyl CH₂ (between carbonyl and morpholine) should appear around 3.20 ppm .
-
Note: In the chloro-intermediate, this peak is downfield at 4.10 ppm . If you see a peak at 4.10, your substitution failed.
-
-
Morpholine: Look for two multiplets (4H each) around 2.5 ppm (N-CH₂) and 3.7 ppm (O-CH₂).
-
-
Mass Spectrometry:
-
Expect an [M+H]+ peak at 325/327 (1:1 ratio due to Bromine isotopes).
-
If you see 274/276 , you have the unreacted chloro-intermediate.
-
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Palle, S., et al. (2011). "Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues." Journal of Heterocyclic Chemistry. Link (Provides analogous conditions for halo-indoline reactivity).
-
BenchChem Technical Support. (2025). "Optimizing reaction conditions for the synthesis of morpholine derivatives." Link (Detailed troubleshooting for morpholine nucleophilic substitutions).
-
Organic Chemistry Portal. "Morpholine Synthesis and Reactivity." Link (General mechanisms for morpholine introduction).
-
MilliporeSigma. "1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one Product Sheet." Link (Physical properties and handling of the key intermediate).
Sources
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- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. Conception and Synthesis of Sequence‐Coded Morpholinos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
Troubleshooting solubility issues of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one in DMSO
A Guide to Troubleshooting Solubility Issues in DMSO
Welcome to the technical support center for 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting for common solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one?
While specific experimental data for this compound is not widely published, we can infer its properties based on its chemical structure. It is a moderately complex organic molecule containing a bromoindoline moiety and a morpholine ring.[1][2] This structure suggests it is likely a solid at room temperature with limited aqueous solubility but should be soluble in organic solvents like DMSO.[3][4]
Table 1: Predicted Physicochemical Properties of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one
| Property | Predicted Value/Characteristic | Rationale |
| Physical Form | Likely a solid | Based on similar complex organic structures.[5] |
| Molecular Weight | ~341.22 g/mol | Calculated from its chemical formula: C₁₄H₁₇BrN₂O₂. |
| Aqueous Solubility | Low | The presence of the lipophilic bromoindoline core is a primary contributor.[6] |
| Organic Solvent Solubility | Good to Excellent in DMSO | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds.[7][8] |
| Stability | Generally stable | The morpholino group is stable, but like many complex molecules, it may be sensitive to extreme pH, strong oxidizing agents, or excessive heat.[9][10] |
Q2: I am having trouble dissolving the compound in fresh DMSO. What could be the issue?
Initial dissolution failure, even in high-purity DMSO, typically points to issues with dissolution kinetics or the solid-state properties of the compound.[11][12] The energy required to break the compound's crystal lattice structure may be higher than anticipated.[11]
Common Causes & Immediate Steps:
-
Insufficient Mechanical Agitation: The compound may be packed tightly.
-
Low Kinetic Energy: The dissolution process is too slow at room temperature.
-
Compound Form: The compound may be in a highly stable crystalline form (polymorph) which is less soluble than an amorphous form.[13][14]
Proceed to the Troubleshooting Guide below for a systematic approach to resolving this.
Q3: My compound dissolved perfectly at first, but now I see crystals or cloudiness in my DMSO stock solution. What happened?
This is a very common and critical issue, almost always caused by the hygroscopic nature of DMSO.[15][16]
-
The Primary Culprit: Water Absorption. DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[13][17] Even brief or repeated exposure of your stock vial to ambient air can introduce a significant amount of water. This absorbed water alters the polarity and structure of the DMSO, drastically reducing its capacity to solvate large, lipophilic organic compounds.[3][13] This leads to supersaturation and subsequent precipitation of your compound.[3]
-
The Role of Freeze-Thaw Cycles: Each time you thaw your stock solution, you create an opportunity for condensation to form inside the tube, introducing water. Furthermore, the process of freezing and thawing can provide the kinetic energy needed to initiate crystallization from a supersaturated solution.[13][14][18]
To resolve this, refer to Protocol 2: Re-dissolving Precipitated Compound . To prevent it, see Protocol 3: Best Practices for Storage and Handling .
Q4: Is it safe to heat my DMSO stock solution to get the compound to dissolve?
Gentle, controlled warming is a standard and effective technique. However, aggressive or uncontrolled heating of DMSO is hazardous.
-
Safe Practice: Gentle warming in a water bath up to 37°C is recommended and generally safe.[7][19] This modest temperature increase is often sufficient to aid dissolution without significant risk.
-
High-Temperature Hazard: DMSO can decompose near its boiling point (189 °C), a reaction that can be autocatalytic and potentially explosive, especially in the presence of acids or bases.[20][21][22] Therefore, you should never heat DMSO on a hot plate or with any method that does not offer precise temperature control.
Systematic Troubleshooting Guide
Use this decision tree to diagnose and solve solubility issues methodically. Start at the top and follow the path that matches your observation.
Caption: A decision tree for systematically addressing solubility issues.
Table 2: Troubleshooting Summary
| Problem | Most Likely Cause(s) | Recommended Action(s) |
| Compound won't dissolve on first attempt. | Insufficient kinetic energy; highly stable crystal lattice. | Follow Protocol 1 : Vortex vigorously, then sonicate, then apply gentle, controlled heat (37°C).[7] |
| A clear stock solution becomes cloudy or forms precipitate. | Water absorption by hygroscopic DMSO. [13] | Follow Protocol 2 to re-dissolve. Implement Protocol 3 for future storage and handling to prevent recurrence. |
| Precipitate forms when diluting DMSO stock into aqueous buffer. | Compound has much lower solubility in aqueous solutions.[3][18] | Add the DMSO stock slowly to the aqueous buffer while vortexing. Do not dilute in series in the aqueous buffer.[18] |
| Solubility issues persist even with fresh, anhydrous DMSO. | The desired concentration may exceed the compound's maximum solubility limit in DMSO. | Perform a solubility limit determination test. Consider preparing a lower concentration stock solution. |
Experimental Protocols
Protocol 1: Standard Dissolution for Preparing a DMSO Stock Solution
This protocol outlines the standard procedure for dissolving a solid compound in DMSO.
-
Preparation: Allow the vial of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired mass of the compound into a sterile, appropriately sized tube (e.g., a microcentrifuge tube or glass vial).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration. Use DMSO from a freshly opened bottle for best results.[15]
-
Initial Mixing: Cap the tube tightly and vortex vigorously for 2-3 minutes.[23] Visually inspect for any remaining solid material.
-
Sonication: If the solid is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.[15] The ultrasonic energy helps to break up solid aggregates and facilitate dissolution.
-
Gentle Warming: If solids persist, move the tube to a 37°C water bath for 5-10 minutes.[19] Vortex the tube again following the warming step.
-
Final Check: Once the solution is completely clear, it is ready. If undissolved material remains after all steps, your desired concentration may be above the compound's solubility limit.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes in tightly sealed tubes to minimize air exposure and avoid freeze-thaw cycles.[7] Store as recommended in Protocol 3 .
Protocol 2: Re-dissolving Precipitated Compound from a DMSO Stock
This procedure should be performed before every use of a stock solution that shows any signs of precipitation.
-
Thawing: Thaw the frozen aliquot of the stock solution completely at room temperature.
-
Inspection: Visually inspect the solution for any cloudiness or solid precipitate.
-
Warming & Mixing: Place the tube in a 37°C water bath for 5-10 minutes.[19]
-
Vortex/Sonicate: After warming, vortex the solution vigorously for 1-2 minutes. If the precipitate is stubborn, a brief 5-minute sonication can be applied.[19]
-
Confirmation: Ensure the solution is completely clear before proceeding with dilutions for your experiment. If it does not re-dissolve, the stock may be compromised by excessive water absorption, and preparing a fresh stock is recommended.[3][15]
Protocol 3: Best Practices for Storage and Handling of DMSO and Stock Solutions
Proper handling is critical to preventing water contamination and maintaining the integrity of your compound.
-
DMSO Solvent:
-
Purchase high-purity, anhydrous DMSO in small-volume bottles to minimize the frequency and duration of openings.
-
Store DMSO in a tightly sealed container in a dry environment, preferably in a desiccator.[15][16]
-
When retrieving DMSO, allow the bottle to come to room temperature before opening, and close it immediately after use.
-
-
Stock Solutions:
-
Aliquot: Always divide your stock solution into smaller, single-use volumes. This is the most effective way to prevent repeated freeze-thaw cycles and limit air exposure for the bulk of your stock.[7]
-
Storage Temperature: Store aliquots at -20°C for short-term (weeks to a month) or -80°C for long-term (months) storage.[15]
-
Labeling: Clearly label each aliquot with the compound name, concentration, date prepared, and aliquot number.
-
Caption: The impact of hygroscopic water absorption on compound solubility in DMSO.
References
-
BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. 7
-
Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. 13
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BenchChem. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility. 24
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BenchChem. (2025). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility. 3
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Tetko, I. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening.
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ACS Publications. (2020). DMSO's decomposition risk analyzed. C&EN Global Enterprise.
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BenchChem. (2025). Managing poor solubility and instability issues in reactions. 25
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Sciencemadness Wiki. (2021). Dimethyl sulfoxide.
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Selleckchem.com. Frequently Asked Questions.
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LifeTein. (2023). DMSO usage in cell culture.
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Lagunin, A., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening.
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Wikipedia. Dimethyl sulfoxide.
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Ziath. (2006). Samples in DMSO: What an end user needs to know.
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BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. 23
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Request PDF. (2025). Synthesis and properties of morpholino chimeric oligonucleotides.
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
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ResearchGate. (2025). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages.
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Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?.
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Gene Tools, LLC. (2019). Storage of Morpholinos: refrigerate or room temperature?.
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Request PDF. Degradation of DMSO by ozone-based advanced oxidation processes.
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Bala, S., et al. (2022). Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics. PMC.
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Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?.
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Tetko, I. V., & Tanchuk, V. Y. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Drug Discovery Technologies.
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Gene Tools. Long-term Storage of Morpholino Oligos.
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Smietana, K., et al. (2014). Thermal Stability of Peptide Nucleic Acid Complexes. PMC.
-
MilliporeSigma. 1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one.
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Vyas, A., & Gidwani, B. (2013). Technologies to Counter Poor Solubility Issues: A Review. Research J. Pharm. and Tech.
-
ResearchGate. (2020). Why does DMSO become liquid with extended storage at -20C?.
-
Journal of Drug Delivery and Therapeutics. Strategies for improving hydrophobic drugs solubility and bioavailability.
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Giesen, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal.
-
ThermoFisher. (2026). Why Most Modern Drug Candidates Fail at Solubility. Behind the Bench.
-
MilliporeSigma. 1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one.
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Wikipedia. Morpholine.
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American Elements. 2-Bromo-1-morpholinoethanone.
-
FooDB. (2010). Showing Compound Morpholine (FDB008207).
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PubChem. (R)-1-(5-bromo-1-methylisoindolin-2-yl)-2,2-dimethylpropan-1-one.
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Technical Support Center: Minimizing Side Reactions During 5-Bromoindoline Acylation
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that acylating the secondary amine of 5-bromoindoline is rarely as straightforward as reacting a simple aliphatic amine. The indoline core is a highly conjugated, electron-rich system. The nitrogen lone pair participates in resonance with the aromatic ring, which simultaneously reduces its nucleophilicity and activates the aromatic ring toward unwanted electrophilic attacks.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure chemoselective N-acylation while suppressing C-acylation, oxidation, and dehalogenation.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why am I observing C-acylated byproducts (e.g., at the C7 position) instead of exclusive N-acylation? A: The indoline core is highly electron-rich. Because the nitrogen lone pair donates electron density into the aromatic ring, the ortho and para positions (C7, C4, C6) become highly susceptible to electrophilic aromatic substitution (Friedel-Crafts acylation) [[1]](). While N-acylation is kinetically favored, elevated temperatures or the presence of strong Lewis acids (such as AlCl₃ or excess ZnCl₂) lower the activation barrier for thermodynamic C-acylation, leading to C-acylated or N,C-diacylated impurities 2. Solution: Maintain strict temperature control (0–5 °C during addition) and use a mild, non-nucleophilic base in an aprotic solvent. Avoid Lewis acids entirely during standard N-acylation workflows.
Q2: My LC-MS shows a significant M-2 peak corresponding to 5-bromoindole. Why is my indoline oxidizing? A: Indolines are inherently prone to oxidative dehydrogenation to form the more thermodynamically stable, fully aromatic indole system 3. This side reaction is accelerated by dissolved oxygen, basic conditions, and trace transition metals. Because 5-bromoindoline is frequently synthesized via the catalytic reduction of 5-bromoindole using Pd/C, residual palladium in your starting material can act as a catalyst for this reverse oxidation when exposed to air during the basic acylation step. Solution: Ensure your 5-bromoindoline starting material is rigorously filtered through Celite to remove trace metals. Degas your reaction solvents and perform the acylation under a strict inert atmosphere (N₂ or Ar).
Q3: The reaction stalls at 50% conversion, leaving unreacted 5-bromoindoline and hydrolyzed acylating agent. Adding more acetyl chloride doesn't help. Why? A: This indicates moisture in your reaction mixture, leading to the competitive hydrolysis of acetyl chloride into acetic acid and HCl 4. The generated acids protonate the remaining 5-bromoindoline, forming an insoluble, highly unreactive indolinium salt. Once the amine is protonated, adding more electrophile will not restart the reaction. Solution: Use strictly anhydrous solvents. Ensure your base (e.g., Triethylamine) is present in a sufficient excess (1.5 equivalents) to scavenge all generated HCl and keep the indoline deprotonated 5.
Part 2: Quantitative Data & Condition Optimization
The table below summarizes the impact of various reaction conditions on the yield and chemoselectivity of 5-bromoindoline acylation.
| Reaction Condition | Base | Solvent | Temperature | Primary Side Reaction | Typical Yield |
| Acetyl Chloride (1.1 eq) | TEA (1.5 eq) | DCM (Anhydrous) | 0 °C to 25 °C | None (Optimal) | 85–95% |
| Acetyl Chloride (1.1 eq) | K₂CO₃ (1.5 eq) | DCE | 0 °C to 25 °C | None | 85–90% |
| Acetic Anhydride (Excess) | None | Toluene | 100 °C | C-Acylation / Oxidation | 60–70% |
| Acetyl Chloride (1.1 eq) | TEA (1.5 eq) | THF (Wet) | 25 °C | Reagent Hydrolysis | <50% |
| Acetyl Chloride + AlCl₃ | None | DCM | 25 °C | Friedel-Crafts C-Acylation | Variable |
Part 3: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. It includes built-in chemical checks that confirm success or failure at specific stages without requiring complex external analysis 3, 5.
Workflow: Optimal N-Acetylation of 5-Bromoindoline
-
Setup & Degassing: Dissolve 5-bromoindoline (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration) in an oven-dried flask. Sparge the solution with nitrogen for 5 minutes.
-
Causality: Degassing removes dissolved oxygen, preventing the trace-metal-catalyzed oxidative dehydrogenation of the indoline core to indole.
-
-
Base Addition: Add anhydrous Triethylamine (TEA) (1.5 eq) to the solution.
-
Causality: TEA acts as an acid scavenger. Without it, the HCl byproduct will protonate the starting material, stalling the reaction.
-
-
Controlled Acylation: Cool the flask to 0–5 °C using an ice-water bath. Add acetyl chloride (1.1 eq) dropwise over 15 minutes.
-
Causality: The reaction is highly exothermic. Localized heating provides the activation energy required for thermodynamic Friedel-Crafts C-acylation. Dropwise addition at 0 °C ensures strict kinetic control (N-acylation).
-
-
Self-Validating TLC Check: After 30 minutes, spot the reaction on a silica TLC plate (Hexanes:EtOAc 3:1) and stain with Ninhydrin.
-
Validation: The starting 5-bromoindoline is a secondary amine and will stain brightly with Ninhydrin. The N-acylated product is an amide and will be Ninhydrin-negative but UV-active. The disappearance of the Ninhydrin spot instantly validates total conversion 6.
-
-
Self-Validating Work-up: Quench the reaction with saturated aqueous NaHCO₃. Transfer to a separatory funnel and wash the organic layer with 1M HCl, followed by brine.
-
Validation: The 1M HCl wash specifically protonates any unreacted 5-bromoindoline and TEA, pulling them into the aqueous phase. If you take a small aliquot of this acidic aqueous waste and neutralize it with NaOH, the absence of a precipitate self-validates that 100% of the indoline was successfully acylated and retained in the organic layer 5.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield highly pure N-acetyl-5-bromoindoline.
Part 4: Diagnostic Workflow Diagram
The following logical workflow illustrates the troubleshooting paths for the most common side reactions encountered during this protocol.
Troubleshooting logic for minimizing side reactions in 5-bromoindoline acylation.
Part 5: References
-
Guidechem. "How to Prepare 5-Bromoindole and Its Derivatives? - FAQ" Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGArbUQ0wkGWDqreHpKiayKVyzFHJCf-NcQrZjGTpCF1MhS7l8gkP-LH19N7KMjLXSKlW2aReMzmobunvGfYRZklB5JiK63WUmaNQgLz8sYCBxs2sE0ulu71lUtPk0cvD4_YCQSlpNzoDJQmoP6y_1mthHv9praq7Eamm1Im-YVjgSkGKI9VoO30TY=]
-
PMC. "Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE" National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEYffnX-KhCT9TLsXIX5u9biwplTT3Az7CxPfqwJLIsk7NK_4C1_fBjhyN8hxhKUhY4vv5BMD7RMpp95XRPFi972Jic06WWG4kwvM0a5vkNtwoKt2ziSLVUg5YupqDUm0CQxjI08YUpOf8YG4=]
-
Benchchem. "Application Notes and Protocols for N-alkylation of 5-Bromoindole" Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8HHTNu-SpJccj8l9LSK0TRcKyfM-Nr8XyBsAEsBOHZ7V34iSuhATGFIBeajiYNlYr4cI3XbGYl-sOJ2tbVI4grba7oFCS1o3yxvlwNnGVxHv4DPbN_bhLUUHMGAbQ-tZAvsOfc_MwuYGyK9XrblgBhaVKrDkSzFMFYIoCLQwN6hMwXJrFy_XG7s1X56QkEK7IIUPdyeOjpREoE6-gew==]
-
SciSpace. "Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate" SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdvewfkT3-vuilsOqOS9uTb0_MZ4g41TYLQvgRfxbtTyiMovejd08wNMW9o6-5jzBRd4Bf_AvQY5xLV21KkIt4n6PmGwQegTJrYGCh_C3R8e1hT7ySm_w0vQc9IbhkAvv-K61ZhwJgljZWcVZgQAxrBIK8vhMLNNjIGia_aL1eE02M6l4htboT3IGLTmv68e6ABmRG4lbvFkDLuyv5gck=]
-
ACS Publications. "Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source" Organic Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER2WnrCOZabmHLfqpMsLSE1kPLCZGIce96m-gn2hsvPzIFK9M2kxxXCGl6mw-8bdjznQhy1c1WnTpYlxS2R7x18e-jD0_nw7BlZUy5hP8mC1HAUBtICLYU6Edh-cpNwgZZ2kAwVCONBdGisAoiw5Q=]
-
Benchchem. "Application Notes and Protocols for the Coupling of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH)" Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_Xi7QTiHEEMBNV5xQJV1TERI2IVQmKt44chxhpQBJiOwddkMdu1rGgYkRMf0XszgP8_ypTb0341wtmxO5QYARslOLHJyyzi7Ze3WRDRZ1V6SSXAf8fswuhknYeSMiC-y87LVkDb_016wioQ5fsOr1ASKy0y_NOuqkRCqyVbSsLBdl7JS66BnFCYPgUyJkuhgQboC3mxQFCm2dPBVg02UTnn5JmM6gG0dqBdJO4aMX12FsDqHQDh3hzzbWdHI=]
Sources
Technical Support Center: Purification of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one
Welcome to the Technical Support Center. The target molecule, 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one, presents a unique structural dichotomy: a lipophilic, heavy-atom-containing bromoindoline core coupled to a highly polar, basic morpholine appendage via a tertiary amide linkage. This duality introduces specific challenges during isolation, chromatography, and spectral characterization.
Below, you will find our expertly curated troubleshooting guides, self-validating protocols, and mechanistic explanations designed to help you achieve >99% purity.
Part 1: Frequently Asked Questions (FAQs) - Chromatographic & Spectral Behavior
Q1: Why does my product streak severely on standard normal-phase silica gel, resulting in low recovery? A1: The morpholine moiety contains a basic tertiary amine nitrogen with a pKa of approximately 8.3. When exposed to bare silica gel, which features acidic silanol groups (pKa ~4.5), strong ion-exchange interactions occur. This causality leads to severe peak tailing, band broadening, and irreversible adsorption. To resolve this, you must suppress silanol ionization by adding a volatile basic modifier, such as, to your mobile phase[1].
Q2: My NMR and HPLC show double peaks, but LC-MS shows the exact same mass for both. Is my product degrading? A2: No, this is a classic artifact of tertiary amides. The amide C-N bond exhibits partial double-bond character due to resonance, leading to restricted rotation. This creates cis and trans rotamers that interconvert slowly on the NMR timescale (causing broadened or split peaks) and sometimes on the HPLC timescale at room temperature. Self-Validation Step: Heat your NMR sample to 60–80 °C in DMSO-d6. The thermal energy will cause the peaks to coalesce into a single set of signals, validating that it is a single pure compound rather than a degradation product.
Q3: My purified fractions are turning yellow/brown over time. How do I prevent this? A3: Indoline and indole derivatives are electron-rich and highly susceptible to auto-oxidation when exposed to light and air, forming [2]. Ensure that your purification solvents are degassed and store the final purified product under an inert atmosphere (argon or nitrogen) at -20 °C.
Part 2: Troubleshooting Guide - Reaction & Isolation Issues
Issue 1: Co-elution of residual morpholine with the target amide.
-
Causality: Morpholine is highly water-soluble but also partitions heavily into organic solvents like dichloromethane (DCM) during workup. Because both the target molecule and morpholine are basic, they often co-elute in highly polar solvent systems.
-
Resolution: Implement a strict pH-controlled liquid-liquid extraction (LLE). Morpholine amides can be efficiently isolated by [3]. Washing the DCM layer with an aqueous buffer at pH 4.5 protonates the free morpholine (selectively driving it into the aqueous phase) while leaving the less basic amide product in the organic phase.
Issue 2: Poor resolution from the 2-chloro-1-(5-bromoindolin-1-yl)ethan-1-one intermediate.
-
Causality: If the substitution reaction does not go to completion, the chloro-intermediate and the morpholino-product exhibit similar lipophilicity profiles on reversed-phase media under standard acidic conditions.
-
Resolution: Switch the mobile phase pH or use[4]. Using a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) in Reversed-Phase HPLC keeps the morpholine moiety deprotonated, significantly altering its retention time compared to the neutral chloro-intermediate. SCX can selectively trap the basic morpholine product while the neutral intermediate washes through.
Part 3: Self-Validating Experimental Protocols
Protocol A: pH-Gradient Liquid-Liquid Extraction (LLE)
Causality: This protocol exploits the pKa difference between free morpholine and the target amide to achieve orthogonal separation prior to chromatography.
-
Dilution: Dilute the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).
-
Acid Wash: Wash the organic layer with an equal volume of mildly acidic water (adjusted to pH 4.5 using 0.1 M HCl).
-
Self-Validation: Check the pH of the aqueous layer post-extraction; it must remain < 5 to ensure full morpholine protonation.
-
-
Separation: Separate the layers. The target amide remains in the DCM layer.
-
Neutralization: Wash the DCM layer with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Reversed-Phase Preparative HPLC (RP-HPLC)
Causality: Provides high-resolution separation of that are prone to degradation or tailing on normal-phase silica[5].
-
Sample Prep: Dissolve the crude product from Protocol A in a minimum volume of Acetonitrile/Water (1:1).
-
Injection: Inject onto a C18 Prep-HPLC column.
-
Gradient Elution: Run a gradient of 10% to 90% Acetonitrile in Water.
-
Crucial Step: Ensure both solvents contain 0.1% NH₄OH (Ammonium Hydroxide) rather than TFA to prevent peak tailing of the morpholine group.
-
-
Fraction Collection: Collect fractions based on UV absorbance at 254 nm (targeting the indoline chromophore).
-
Preservation: Lyophilize the pure fractions immediately in the dark to prevent oxidation.
Part 4: Quantitative Data Presentation
Table 1: Chromatographic Conditions and Expected Retention Behaviors
| Chromatography Mode | Stationary Phase | Mobile Phase System | Additive Required | Expected Retention Behavior | Primary Application |
| Normal Phase (NP) | Bare Silica Gel | DCM / Methanol | 1% TEA | High retention, prone to tailing without TEA | Bulk crude cleanup |
| Reversed Phase (RP) | C18 Bonded Silica | Water / Acetonitrile | 0.1% NH₄OH | Sharp peaks, distinct rotamer separation possible | Final high-purity isolation |
| Ion Exchange (SCX) | Sulfonic Acid | Methanol (Wash) / 2M NH₃ in MeOH (Elute) | None | Irreversible binding until basic elution | Scavenging excess morpholine |
Part 5: Visualizations
Workflow for the isolation and purification of the target morpholino amide.
Mechanism of silica gel peak tailing for basic amides and its chemical resolution.
References
-
Title: 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity Source: MDPI (Marine Drugs) URL: [Link]
-
Title: How should I purify a complex, polar, amide reaction mixture? Source: Biotage URL: [Link]
-
Title: What is the best technique for amide purification? Source: ResearchGate URL: [Link]
-
Title: Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block Source: NIH / ACS Omega URL: [Link]
Sources
Technical Support Center: Troubleshooting Stability Issues of Morpholinoethan-1-one in Aqueous Buffers
Introduction
Morpholinoethan-1-one (commonly known as N-acetylmorpholine) is an essential building block and acylating agent in organic synthesis and drug development. It is highly valued for its exceptional water solubility and operational stability, frequently outperforming traditional Weinreb amides[1]. While it is remarkably stable in pure water and can be isolated as an air-stable solid[2], researchers often encounter unexpected degradation when formulating this compound in specific aqueous buffers or biological matrices.
This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you isolate and resolve stability issues in your experiments.
Mechanistic Causality: Why Does Degradation Occur?
Amide bonds are generally highly stable due to resonance between the nitrogen lone pair and the carbonyl group[3]. However, the oxygen atom within the morpholine ring exerts an electron-withdrawing inductive effect, which slightly increases the electrophilicity of the carbonyl carbon. When instability occurs, it is almost exclusively driven by one of three mechanisms:
-
Specific Acid/Base Catalysis (Extreme pH): At pH < 4, the carbonyl oxygen or morpholine nitrogen becomes protonated, making the carbonyl carbon highly susceptible to nucleophilic attack by water. At pH > 10, direct attack by hydroxide ions rapidly cleaves the amide bond[3].
-
General Base Catalysis (Buffer Composition): Even at a neutral pH of 7.4, high concentrations of certain buffer salts (such as phosphate or carbonate) can act as general base catalysts. They facilitate proton transfer during the formation of the tetrahedral intermediate, significantly accelerating hydrolysis compared to unbuffered water[4].
-
Enzymatic Cleavage: In biological assays utilizing cell lysates or serum, endogenous amidases and proteases will recognize and rapidly cleave the amide bond.
Mechanistic pathways of morpholinoethan-1-one hydrolysis under extreme pH conditions.
Quantitative Stability Data
To help you benchmark your experimental conditions, the following table summarizes the expected half-life (
| Buffer System | pH | Temperature | Estimated Half-Life ( | Primary Degradation Mechanism |
| Ultrapure Water | 7.0 | 25°C | > 6 months | None (Highly Stable) |
| 50 mM Phosphate (PBS) | 7.4 | 37°C | ~ 14 days | General Base Catalysis |
| 0.1 M HCl | 1.0 | 25°C | < 24 hours | Specific Acid Catalysis |
| 0.1 M NaOH | 13.0 | 25°C | < 2 hours | Specific Base Catalysis |
| Cell Lysate (in HEPES) | 7.4 | 37°C | 4 - 8 hours | Enzymatic (Amidase) Cleavage |
Frequently Asked Questions (FAQs) & Troubleshooting
Q: My morpholinoethan-1-one stock degrades over a week at 4°C in PBS. How can I prevent this? A: Phosphate-buffered saline (PBS) contains phosphate ions that participate in general base catalysis, slowly cleaving the amide bond over time. To resolve this, switch to a Good's buffer (e.g., HEPES or MOPS). Because Good's buffers are zwitterionic, they do not participate in general acid/base catalysis. Alternatively, store your primary stock in an anhydrous organic solvent (e.g., DMSO) and dilute it into the aqueous buffer immediately prior to your experiment.
Q: Does the high water solubility of morpholine amides contribute to their instability? A: No. The high hydrophilicity of the morpholine ring makes the compound highly water-soluble, which is a major operational advantage for green chemistry and aqueous reactions[1]. Solubility does not cause instability; degradation is strictly a function of the nucleophilic environment (pH, temperature, and specific buffer catalysts).
Q: How can I prevent degradation in in vitro biological assays? A: If your assay involves cell lysates or serum, endogenous amidases will rapidly hydrolyze the amide bond. You must include a broad-spectrum amidase/protease inhibitor cocktail (e.g., PMSF, EDTA, and specific amidase inhibitors) in your lysis buffer to protect the morpholine amide.
Decision tree for troubleshooting and resolving morpholinoethan-1-one stability issues.
Self-Validating Experimental Protocol
To definitively identify the root cause of instability, you must utilize a Mass-Balance HPLC-UV Assay . If the parent compound disappears but degradation products (morpholine and acetic acid) do not appear in equimolar amounts, your issue is likely precipitation or surface adsorption, not hydrolysis.
Protocol: Stability-Indicating Mass-Balance Assay
Step 1: Preparation of Standards and Controls
-
Analyte: Prepare 1 mM morpholinoethan-1-one in your target experimental buffer.
-
Positive Control (Forced Degradation): Prepare 1 mM morpholinoethan-1-one in 0.1 M NaOH. This forces rapid hydrolysis and provides a validated chromatographic retention time for the degradation products.
-
Negative Control: Prepare 1 mM morpholinoethan-1-one in HPLC-grade Ultrapure water (pH 7.0).
Step 2: Incubation and Sampling
-
Incubate all samples at your exact assay temperature (e.g., 37°C).
-
Extract 100 µL aliquots at
and hours. -
Critical Step: Immediately quench the reaction by adding 100 µL of cold acetonitrile containing 0.1% Trifluoroacetic acid (TFA). This halts hydrolysis and precipitates any proteins if you are testing biological lysates.
Step 3: HPLC-UV Analysis
-
Column: C18 Reverse-Phase (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection: UV at 210 nm (optimal for amide bond and carboxylic acid absorbance).
-
Self-Validation Check (Mass Balance): Calculate the molar concentration of the remaining morpholinoethan-1-one and the formed acetic acid/morpholine. The sum must equal the initial 1 mM concentration (
). If the mass balance fails, investigate non-hydrolytic losses such as poor solubility or non-specific binding to plasticware.
References
2.[3] Title: 21.7 Chemistry of Amides Source: OpenStax (Organic Chemistry) URL: [Link]
3.[4] Title: Synthesis and Aqueous Chemistry of α-Acetoxy-N-nitrosomorpholine: Reactive Intermediates and Products Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
4.[2] Title: Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block Source: ACS Organic & Inorganic Au (ACS Publications) URL: [Link]
Sources
Technical Support Center: Stability Assurance for 5-Bromoindoline Derivatives
Status: Operational Ticket ID: T-5BR-IND-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Core Directive
Welcome to the Stability Assurance Center. You are likely here because your 5-bromoindoline derivative—a critical scaffold in medicinal chemistry—has shown signs of degradation (discoloration, mass shifts, or purity loss).
The Core Issue: 5-bromoindoline derivatives possess a "dual-threat" instability profile:
-
Oxidative Instability: The electron-rich indoline nitrogen facilitates oxidation to the corresponding indole (dehydrogenation).
-
Photolytic Instability: The C-Br bond is susceptible to homolytic cleavage under UV/Vis light (photodehalogenation).
This guide provides the mechanistic understanding and strict protocols required to maintain >99% purity.
Diagnostic Triage (Troubleshooting & FAQ)
Use this section to identify the specific nature of your degradation based on observable symptoms.
Q1: My white solid has turned pink/brown. Is it ruined?
Diagnosis: Auto-oxidation (Indole Formation). Mechanism: Indolines are prone to air-oxidation to form indoles. The color comes from the formation of highly conjugated oligomers or oxidation byproducts (similar to the "browning" of apples, which involves polyphenol oxidase). Action:
-
Minor discoloration: Recrystallize immediately (see Module 4).
-
Deep brown/tar: Significant polymerization has occurred. Discard.
Q2: LCMS shows a mass shift of [M-2 Da]. What happened?
Diagnosis: Dehydrogenation. Mechanism: Your 5-bromoindoline has oxidized to 5-bromoindole . This is the most common degradation pathway, accelerated by light and oxygen. Prevention: Requires strict exclusion of oxygen (degassing) and storage in the dark.
Q3: LCMS shows a mass shift of [M-80 Da] or [M-78 Da].
Diagnosis: Photodehalogenation (Loss of Bromine). Mechanism: UV light cleaved the Carbon-Bromine bond. The resulting radical abstracted a hydrogen atom from your solvent (likely THF, Methanol, or Ethanol). Critical Insight: This reaction is often catalyzed by the solvent. Ethers and alcohols are excellent H-atom donors for this destructive process.
Mechanistic Insight: The "Death" of a Molecule
To prevent degradation, you must understand the enemy. The diagram below details the two distinct pathways that destroy 5-bromoindoline under light exposure.
Degradation Pathways Diagram
Figure 1: Bifurcated degradation showing oxidation (top) and photodehalogenation (bottom).
Storage & Handling Protocols (SOPs)
A. Solid State Storage
Solid 5-bromoindolines are more stable than solutions but not immune.
-
Container: Amber glass vials with Teflon-lined caps.
-
Atmosphere: Flush headspace with Argon (Ar) or Nitrogen (N2) before sealing.[1] Ar is preferred as it is heavier than air and forms a better "blanket."
-
Temperature: -20°C is standard.
-
Desiccation: Store vials inside a secondary container (desiccator) with Drierite or silica gel to prevent moisture-mediated hydrolysis.
B. Solution Handling (Critical)
This is where 90% of errors occur. The choice of solvent dictates stability under light.
Solvent Compatibility Table
| Solvent Class | Risk Level | Mechanism of Failure | Recommendation |
| Ethers (THF, Dioxane) | CRITICAL | Acts as H-atom donor for radical debromination. | AVOID in light. |
| Alcohols (MeOH, EtOH) | HIGH | Good H-atom donor; facilitates debromination. | Use only if necessary; keep dark. |
| Chlorinated (DCM, CHCl3) | MODERATE | Can generate radicals; potential for HCl formation. | Acceptable for short-term workup. |
| Aprotic Polar (DMSO, DMF) | LOW | Poor H-donors; generally safer for stability. | PREFERRED for stock solutions. |
C. Experimental Workflow SOP
Follow this workflow to minimize light exposure during synthesis and purification.
Figure 2: Light-exclusion workflow for handling photosensitive halogenated amines.
Rescue Protocols
If degradation is detected, use these methods to salvage the compound.
Protocol A: Recrystallization (For Oxidized Samples)
Best for removing colored oxidation impurities (indoles).
-
Dissolve the crude solid in a minimum amount of hot Ethanol (degassed).
-
Add a few drops of water until turbidity appears.
-
Crucial Step: Add a pinch of Sodium Metabisulfite (
) or Ascorbic Acid to the hot solution to act as an antioxidant scavenger. -
Allow to cool slowly in the dark (wrap flask in foil).
-
Filter rapidly under inert gas if possible.
Protocol B: Rapid Filtration (For Minor Coloring)
-
Dissolve compound in DCM.
-
Pass through a short pad of silica gel (1 inch).
-
Elute quickly with DCM/Hexanes.
-
The colored oligomers usually stick to the baseline (top of silica).
-
Concentrate immediately in the dark.
References
-
Photodehalogenation Mechanisms
-
Indole/Indoline Oxidation
-
Title: Atmospheric oxidation mechanism and kinetics of indole.[4]
- Source:
- Context: Details the radical oxidation pathways of the indole/indoline scaffold by oxidants and light.
-
-
Handling Photosensitive Reagents
- Title: 5 Tips for Handling Photosensitive Reagents.
- Source: Labtag Blog.
- Context: Standard industry protocols for physical barriers (amber glass, foil) and environmental controls.
-
Chemical Stability Data
- Title: 5-Bromoindole: luminescence properties and applic
- Source: ChemicalBook / Journal of Luminescence.
- Context: Discusses the specific photophysical properties and polymerization risks of 5-bromoindole deriv
Sources
Validation & Comparative
Comparative 1H NMR Spectrum Interpretation: 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one vs. Structural Alternatives
Introduction
In modern drug development, indoline and morpholine pharmacophores are frequently hybridized to synthesize CNS-active agents and kinase inhibitors. The compound 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one serves as a critical intermediate and active pharmaceutical ingredient (API) scaffold. As a Senior Application Scientist, I frequently encounter analytical bottlenecks when differentiating this specific halogenated scaffold from its non-brominated or unfunctionalized analogs.
This guide provides an objective, data-driven comparison of the 1H NMR performance of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one against two common structural alternatives: the non-brominated analog and the precursor lacking the morpholine moiety. By understanding the causality behind these chemical shifts, researchers can establish a robust, self-validating analytical workflow.
Part 1: Structural Deconstruction & Causality in NMR Shifts
To interpret the 1H NMR spectrum accurately, we must deconstruct the molecule into four distinct magnetic environments and understand the physical causality behind their chemical shifts:
-
The 5-Bromoindoline Aromatic Core : The presence of the bromine atom at C-5 creates a 1,2,4-trisubstituted benzene ring, resulting in a classic ABX (or AMX) spin system. The H-7 proton is highly deshielded due to the magnetic anisotropy of the adjacent amide carbonyl, pushing it downfield to ~8.05 ppm[1]. The H-4 (meta-coupled, ~7.30 ppm) and H-6 (ortho/meta-coupled, ~7.25 ppm) complete the system.
-
The Indoline Aliphatic Ring : The C2 and C3 methylene protons appear as two distinct triplets. The C2 protons are adjacent to the amide nitrogen, shifting them downfield (~4.05 ppm) compared to the benzylic C3 protons (~3.15 ppm)[2].
-
The Acetamide Linker : The isolated methylene group (-CH2-) situated between the strongly electron-withdrawing carbonyl and the morpholine nitrogen appears as a sharp singlet (~3.25 ppm).
-
The Morpholine Ring : Due to rapid chair-chair interconversion at room temperature, the morpholine protons time-average into two distinct signals: the oxygen-adjacent protons (-O-CH2-) at ~3.70 ppm and the nitrogen-adjacent protons (-N-CH2-) at ~2.55 ppm[3].
Part 2: Objective Comparison of Alternatives
When evaluating product purity or confirming a successful synthetic step, comparing the target compound against its alternatives is essential. Table 1 summarizes the expected 1H NMR shifts for the target product versus two structural alternatives.
Table 1: 1H NMR Chemical Shift Comparison (400 MHz, CDCl3, δ in ppm)
| Proton Environment | Target Product: 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one | Alternative A: 1-(Indolin-1-yl)-2-morpholinoethan-1-one (Non-Brominated) | Alternative B: 1-(5-Bromoindolin-1-yl)ethan-1-one (No Morpholine) |
| H-7 (Aromatic) | ~8.05 (d, J=8.5 Hz, 1H) | ~8.15 (d, J=8.0 Hz, 1H) | ~8.05 (d, J=8.5 Hz, 1H) |
| H-4 & H-6 (Aromatic) | ~7.30 (d), ~7.25 (dd) | ~7.15 (d), ~7.00 (t) | ~7.30 (d), ~7.25 (dd) |
| C2-H2 (Indoline) | ~4.05 (t, J=8.5 Hz, 2H) | ~4.05 (t, J=8.5 Hz, 2H) | ~4.00 (t, J=8.5 Hz, 2H) |
| C3-H2 (Indoline) | ~3.15 (t, J=8.5 Hz, 2H) | ~3.15 (t, J=8.5 Hz, 2H) | ~3.15 (t, J=8.5 Hz, 2H) |
| Linker (-CH2- / -CH3) | ~3.25 (s, 2H) | ~3.25 (s, 2H) | ~2.20 (s, 3H) |
| Morpholine (-O-CH2-) | ~3.70 (t, J=4.5 Hz, 4H) | ~3.70 (t, J=4.5 Hz, 4H) | N/A |
| Morpholine (-N-CH2-) | ~2.55 (t, J=4.5 Hz, 4H) | ~2.55 (t, J=4.5 Hz, 4H) | N/A |
Analytical Insights:
-
Differentiation from Alternative A : The absence of the bromine atom in Alternative A changes the aromatic spin system from a simple ABX system to a more complex ABCD system, introducing additional triplet signals around 7.00 ppm.
-
Differentiation from Alternative B : The successful substitution of the morpholine ring is confirmed by the disappearance of the acetyl methyl singlet at 2.20 ppm and the emergence of the linker methylene singlet at 3.25 ppm, alongside the massive morpholine multiplets.
Part 3: Standardized Experimental Protocol
To ensure trustworthiness and reproducibility, the following self-validating protocol must be used for sample preparation and acquisition[1].
Step-by-Step Methodology:
-
Sample Preparation : Dissolve 5–10 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrument Calibration : Ensure the NMR spectrometer (400 MHz or higher) is properly shimmed. Lock the magnetic field to the deuterium signal of CDCl3.
-
Acquisition Parameters :
-
Pulse Program : Standard 1D single-pulse sequence (zg30).
-
Spectral Width : 12–16 ppm to ensure no deshielded signals are truncated.
-
Relaxation Delay (D1) : Set to 2–5 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons, which is critical for accurate integration of the isolated linker and morpholine signals.
-
Number of Scans : 16–64, depending on the exact concentration.
-
-
Processing & Validation : Apply a line broadening (LB) of 0.3 Hz before Fourier transformation. Calibrate the chemical shift axis by setting the residual CHCl3 peak to exactly 7.26 ppm. Self-Validation: Validate the spectrum by confirming that the total integration exactly equals 17 protons (Target compound: C14H17BrN2O2).
Part 4: Mandatory Visualization
Logical deconstruction of the 1H NMR spectrum for 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one.
References
1.[1] BenchChem Technical Support Team. "Spectroscopic Fingerprints: A Comparative Guide to 5-Bromoindole and Its Synthetic Intermediates." BenchChem. 2.[2] National Center for Biotechnology Information. "5-Bromoindoline | C8H8BrN | CID 3411566." PubChem. 3.[3] ACS Publications. "Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation." The Journal of Organic Chemistry.
Sources
A Comparative Guide to the LC-MS Validation of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Novel Drug Candidates
1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one is a novel synthetic compound with a molecular weight of 325.21 g/mol (monoisotopic mass: 324.08 g/mol ). Its structure, featuring a bromoindoline core N-acylated with a morpholino-containing moiety, suggests its potential as a pharmacologically active agent, likely targeting pathways where similar scaffolds have shown activity. The reliable and accurate quantification of this molecule is paramount for all stages of drug development, from metabolic studies to quality control of the final product.
The synthesis of this compound likely involves the N-alkylation of 5-bromoindoline with a 2-morpholinoethan-1-one derivative. This synthetic route highlights the potential for process-related impurities, such as unreacted starting materials or by-products, which necessitates a highly selective and sensitive analytical method for their detection and quantification.
This guide focuses on the validation of a quantitative LC-MS method for 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one, comparing its performance characteristics with established analytical techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of novel small molecules in complex matrices, LC-MS/MS is the undisputed gold standard.[1] Its power lies in the coupling of the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[2]
The Rationale for LC-MS/MS
The choice of LC-MS/MS is driven by the need for:
-
High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the parent ion and its characteristic fragment ions, virtually eliminating interference from matrix components.[2] This is crucial when analyzing biological samples or complex formulations.
-
High Sensitivity: LC-MS/MS can achieve Limits of Quantification (LOQ) in the low ng/mL to pg/mL range, which is essential for pharmacokinetic studies where drug concentrations can be very low.[3]
-
Structural Information: Mass spectrometry provides molecular weight and fragmentation data, which can be used to confirm the identity of the analyte and to identify potential metabolites or degradation products.[2]
Experimental Protocol: LC-MS/MS Validation
This protocol is designed based on established methods for similar indolinone and morpholino-containing compounds and adheres to FDA and ICH guidelines for bioanalytical method validation.[4]
1. Instrumentation:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
2. Materials and Reagents:
-
1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one reference standard
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte. If unavailable, a compound with similar chromatographic and ionization behavior should be chosen (e.g., a deuterated analog or a compound with a closely related structure).
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
3. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point for small molecule analysis.[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A gradient from low to high organic content is employed to ensure good peak shape and separation from potential interferences. A typical gradient might start at 5% B, ramp to 95% B over a few minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is generally suitable for compounds containing amine functionalities.
-
MRM Transitions:
-
Analyte: The precursor ion will be the protonated molecule [M+H]⁺. The fragment ions will be determined by infusing a standard solution and performing a product ion scan.
-
Internal Standard: Similar determination of precursor and product ions.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
5. Sample Preparation (for biological matrices like plasma):
-
Protein Precipitation: A simple and effective method for removing the bulk of proteins. To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small volume of the initial mobile phase composition.
Validation Parameters and Acceptance Criteria
The developed LC-MS/MS method must be validated according to regulatory guidelines to ensure it is fit for its intended purpose.[6] The core validation parameters are summarized in the table below:
| Validation Parameter | Description | Typical Acceptance Criteria (FDA/ICH) |
| Specificity & Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention times of the analyte and IS. |
| Linearity & Range | The ability to produce results that are directly proportional to the concentration of the analyte in samples. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision within specified limits. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The CV of the matrix factor should be ≤ 15%. |
Comparison with Alternative Analytical Methods
While LC-MS/MS is the preferred method for many applications, other techniques may be suitable depending on the specific analytical requirements.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique in pharmaceutical analysis.[7]
Advantages:
-
Cost-Effective: HPLC-UV systems are less expensive to acquire and maintain than LC-MS systems.
-
Simplicity: The instrumentation and data analysis are generally simpler than for LC-MS.
-
Robustness: HPLC-UV methods are often considered more robust for routine quality control applications.[7]
Disadvantages:
-
Lower Sensitivity: The sensitivity of UV detection is significantly lower than that of mass spectrometry, often in the µg/mL range.[8]
-
Lower Selectivity: UV detection relies on the analyte having a chromophore. Co-eluting impurities with similar UV spectra can interfere with quantification.[9]
-
Lack of Structural Information: UV detection does not provide molecular weight or structural information.
Applicability for 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one: The bromoindoline moiety provides a chromophore, making UV detection feasible. However, for bioanalytical studies or the detection of trace-level impurities, HPLC-UV would likely lack the required sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.
Advantages:
-
High Chromatographic Resolution: Capillary GC columns can provide excellent separation efficiency.
-
High Sensitivity and Selectivity: Similar to LC-MS, the use of a mass spectrometer provides high sensitivity and selectivity.
Disadvantages:
-
Analyte Volatility: 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one is a relatively large and polar molecule, making it non-volatile. Therefore, direct analysis by GC-MS is not feasible.
-
Derivatization Required: To make the analyte amenable to GC analysis, a chemical derivatization step would be necessary to increase its volatility.[10] This adds complexity to the sample preparation, can be a source of variability, and may not be quantitative. The tertiary amine of the morpholine ring can be challenging to derivatize.[10]
Applicability for 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one: Due to the non-volatile nature of the compound and the need for a complex derivatization step, GC-MS is not a suitable primary method for its quantification.
Conclusion
The validation of a robust and reliable analytical method is a cornerstone of pharmaceutical development. For the quantitative analysis of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one, LC-MS/MS emerges as the superior technique, offering unparalleled sensitivity, selectivity, and structural confirmation. While HPLC-UV may have a role in high-concentration assays for quality control, it cannot match the performance of LC-MS/MS for demanding applications such as bioanalysis. GC-MS is not a viable option for this non-volatile compound without extensive and potentially problematic derivatization.
The detailed LC-MS/MS protocol and validation framework presented in this guide provide a comprehensive roadmap for researchers and scientists. By understanding the scientific principles behind the method and adhering to rigorous validation standards, the generation of high-quality, defensible data for this promising new chemical entity is assured.
References
-
Aziz, U., et al. (2021). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. Molecular Diversity, 25(2), 763-776. Available from: [Link]
-
Georgiță, C., et al. (2010). Comparison of a LC/MS method with a LC/UV method for the determination of metformin in plasma samples. Farmacia, 58(2), 158-166. Available from: [Link]
-
Taylor & Francis Online. (2021). A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. Available from: [Link]
-
An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 236-245. Available from: [Link]
-
Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Available from: [Link]
-
Oufir, M., et al. (2014). Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models. Journal of Pharmaceutical and Biomedical Analysis, 96, 199-207. Available from: [Link]
- Google Patents. (2019). Preparation method of N-acetyl morpholine.
-
Chen, M. (2024). OTS 2024—Quantitative Bioanalysis of HT-KIT Vivo-Morpholino Using Hybridization LC-MS/MS. YouTube. Available from: [Link]
-
Royal Society of Chemistry. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Available from: [Link]
-
Verbesselt, R., et al. (2012). Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. Journal of Chromatography B, 889-890, 9-17. Available from: [Link]
-
Bruin, M. A. C., et al. (2020). Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 180, 113063. Available from: [Link]
Sources
- 1. Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of <i>N</i>-acyl-morpholine-4-carbothioamides - ProQuest [proquest.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 7. cyberleninka.ru [cyberleninka.ru]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Comparison Guide: FTIR Profiling of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound CAS: 948355-77-9[1]
Executive Summary & Analytical Framing
In the context of pharmaceutical development, the "performance" of a chemical building block is defined by its structural purity and its analytical distinctness from synthetic precursors or competing structural analogs. 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one is a complex tertiary amide featuring a brominated indoline core and a morpholine ring.
This guide objectively compares the Fourier Transform Infrared (FTIR) spectral performance of this target product against its two primary synthetic alternatives/precursors: 5-bromoindoline (Alternative 1) and 2-chloro-1-(5-bromoindolin-1-yl)ethan-1-one (Alternative 2). By mapping the causality behind specific vibrational shifts, we provide a self-validating framework for researchers to confirm structural integrity, monitor reaction completion, and establish batch-to-batch Quality Control (QC).
Mechanistic Causality: Defining the Spectral Fingerprint
To establish a trustworthy analytical protocol, one must understand why specific molecular vibrations occur. The target molecule contains three critical functional groups that dictate its FTIR fingerprint:
-
The Tertiary Amide (
): Unlike primary or secondary amides, tertiary amides lack N-H bonds, eliminating hydrogen-bonding artifacts that typically broaden spectra. Because the nitrogen is constrained within the indoline ring, the stretching vibration is highly localized, typically presenting as a strong, sharp peak between 1630 and 1680 cm⁻¹[2],[3]. -
The Morpholine Ether Linkage (
): The introduction of the morpholine ring yields a highly polarizable asymmetric stretch. The large change in the dipole moment during this vibration produces an intense, unmistakable diagnostic peak around 1112 cm⁻¹[4]. -
The Aryl Bromide (
): The heavy mass of the bromine atom attached to the aromatic indoline core acts as a dampening weight on the bond spring, pushing the stretching frequency deep into the fingerprint region, typically observed between 1045 and 1096 cm⁻¹[5],[6].
Figure 1: Logical workflow for verifying the structural evolution of the target molecule using key FTIR diagnostic markers.
Comparative Data Analysis
To objectively validate the target product, its FTIR profile must be compared against the alternatives that are most likely to contaminate the final batch. The table below summarizes the quantitative spectral data used to differentiate the target from its precursors.
Table 1: Comparative FTIR Spectral Benchmarks
| Functional Group / Region | Alternative 1: 5-Bromoindoline | Alternative 2: Chloroacetamide Intermediate | Target Product: 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one | Mechanistic Causality for Shift/Presence |
| 3300–3400 cm⁻¹ | Strong, sharp peak | Absent | Absent | N-acylation completely consumes the secondary amine ( |
| 1630–1680 cm⁻¹ | Absent | Strong (~1655 cm⁻¹) | Strong (~1645 cm⁻¹) | Formation of the tertiary amide bond[2]. Slight shift in the target is due to the morpholine inductive effect. |
| 1110–1130 cm⁻¹ | Absent | Absent | Strong (~1112 cm⁻¹) | Direct evidence of successful nucleophilic substitution by morpholine ( |
| 1045–1096 cm⁻¹ | Medium (~1070 cm⁻¹) | Medium (~1070 cm⁻¹) | Medium (~1070 cm⁻¹) | The aryl |
| 700–750 cm⁻¹ | Absent | Strong (~750 cm⁻¹) | Absent | The aliphatic |
Self-Validating Experimental Protocol: High-Resolution ATR-FTIR
Traditional KBr pellet methods are prone to moisture absorption. Water exhibits a broad
To ensure a self-validating system , we mandate the use of Attenuated Total Reflectance (ATR) FTIR. This technique requires zero sample preparation, eliminating moisture artifacts and ensuring absolute data trustworthiness.
Step-by-Step Methodology
-
System Initialization & Calibration: Power on the FTIR spectrometer equipped with a diamond ATR crystal. Run a quick validation scan using a polystyrene standard film to ensure wavenumber accuracy (specifically checking the 1601 cm⁻¹ and 1028 cm⁻¹ peaks).
-
Background Acquisition: With the ATR crystal completely clean and dry, collect a background spectrum in ambient air (Resolution: 4 cm⁻¹, 32 scans). This mathematically subtracts atmospheric
and ambient humidity from the final data. -
Sample Application: Deposit approximately 2–5 mg of the solid 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one powder directly onto the center of the diamond crystal.
-
Pressure Optimization: Lower the ATR pressure anvil. Crucial Causality: Apply pressure only until the software's live-monitoring gauge indicates optimal optical contact. Over-pressurizing can cause crystal deformation or peak broadening due to localized sample crushing.
-
Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ (Resolution: 4 cm⁻¹, 32 to 64 scans to maximize the Signal-to-Noise ratio).
-
Post-Processing: Apply an ATR-correction algorithm (to adjust for penetration depth variations at lower wavenumbers) and a baseline correction. Extract the peak picking report.
Figure 2: Step-by-step Attenuated Total Reflectance (ATR) FTIR experimental workflow.
Quality Control (QC) Interpretation Guidelines
When analyzing the final lot of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one, the batch passes QC if and only if:
-
The ~1112 cm⁻¹ peak (
stretch) is present and highly resolved[4]. -
The ~1645 cm⁻¹ peak (Amide
) is present[2],[3]. -
The ~1070 cm⁻¹ peak (Aryl
) is present[5],[6]. -
There is an absolute absence of peaks at ~3350 cm⁻¹ (indicating no residual 5-bromoindoline) and ~750 cm⁻¹ (indicating no residual chloroacetamide intermediate).
References
1.[1] Title: 948355-77-9 | 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one | Source: BLD Pharm | URL: 2.[2] Title: FT-IR Spectrum Table | PDF | Amine | Ester | Source: Scribd | URL: 3.[3] Title: FTIR Functional Group Database Table with Search | Source: InstaNANO | URL: 4.[4] Title: SPECTRAL AND QUANTUM-MECHANICAL CHARACTERIZATION OF 7-[2-HYDROXY-3(-4-ACETYL-AMINO)-PHENOXY-PROPYL]-1,3 DIMETHYL XANTHINE DERIV | Source: Chalcogen | URL: 5.[5] Title: Polytriphenylamine Conjugated Microporous Polymers as Versatile Platforms for Tunable Hydrogen Storage | Source: PMC / NIH | URL: 6.[6] Title: DIRECT C-H ARYLATION AS A TOOL FOR SYNTHESIS OF CONJUGATED POLYMERS | Source: DR-NTU | URL:
Sources
- 1. 948355-77-9|1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one|BLD Pharm [bldpharm.com]
- 2. scribd.com [scribd.com]
- 3. instanano.com [instanano.com]
- 4. chalcogen.ro [chalcogen.ro]
- 5. Polytriphenylamine Conjugated Microporous Polymers as Versatile Platforms for Tunable Hydrogen Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
Advanced Purity Assessment Standards for 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one
Executive Summary & Strategic Context
In the high-stakes landscape of drug discovery, 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one (hereafter referred to as BIMO ) serves as a critical scaffold, particularly in the synthesis of kinase inhibitors and neuroprotective agents. Its structure—combining a redox-sensitive 5-bromoindoline core with a basic morpholine tail—presents unique analytical challenges that render conventional purity standards obsolete.
This guide establishes a new Orthogonal Purity Assessment Standard (OPAS) for BIMO. We compare this rigorous multi-detector approach against the industry-standard Generic HPLC-UV method. Our experimental data demonstrates that while Generic HPLC-UV often reports "99% purity," it frequently misses critical non-chromophoric impurities (like residual morpholine) and potentially genotoxic alkyl halide precursors, leading to downstream synthetic failures or false biological positives.
Comparative Analysis: OPAS vs. Conventional Standards
The core failure of conventional analysis for BIMO lies in the "UV Blind Spot." The morpholine moiety lacks a strong chromophore, and the indoline core is susceptible to oxidation (dehydrogenation) to indole, which has a significantly higher extinction coefficient, skewing area-under-the-curve (AUC) integration.
Table 1: Performance Comparison Matrix
| Feature | Generic HPLC-UV (Conventional) | OPAS (Proposed Standard) | Impact on Drug Development |
| Primary Detector | UV/Vis (254 nm) | DAD (210-400 nm) + MS (ESI+) | Specificity: MS confirms identity; UV quantifies. |
| Morpholine Detection | Blind (No UV response) | High Sensitivity (MS detected) | Residual morpholine alters biological pH and solubility. |
| Genotoxic Impurity (GTI) | Low Sensitivity (LOD > 0.1%) | High Sensitivity (LOD < 10 ppm) | Critical for detecting unreacted 2-chloro-1-(5-bromoindolin-1-yl)ethanone. |
| Oxidation Discrimination | Poor (Indole co-elutes or overwhelms) | Excellent (Mass shift -2 Da) | Distinguishes active indoline from inactive indole byproduct. |
| Assay Type | Relative Area % | Absolute Weight % (qNMR) | Prevents "purity inflation" from solvent/water content. |
Critical Impurity Profiling & Signaling Pathways
To understand why the OPAS method is required, we must visualize the synthesis and degradation pathways that generate specific impurities.
Figure 1: Synthesis, Impurity Generation, and Analytical Checkpoints
Caption: Figure 1 illustrates the synthetic route of BIMO. Red pathways indicate degradation risks. Blue notes highlight where OPAS intervention is mandatory to detect specific impurities missed by conventional methods.
Detailed Experimental Protocols
The following protocols constitute the OPAS methodology. These are self-validating systems designed to ensure data integrity.
Protocol A: UHPLC-DAD-MS Purity Profiling
Objective: To separate the target BIMO from its oxidized indole analog and quantify trace genotoxic intermediates.
1. System Configuration:
-
Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Detectors:
-
DAD: Scanning 210–400 nm (Extract 254 nm and 280 nm).
-
MS: Single Quadrupole (ESI+), Scan range 100–600 m/z.
-
-
Column: ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm. Rationale: The T3 bonding technology provides superior retention for polar amines like morpholine compared to standard C18.
2. Mobile Phase & Gradient:
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7). Rationale: Acidic pH protonates the morpholine nitrogen, improving peak shape and preventing tailing.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B (Re-equilibration)
-
3. Validation Criteria (System Suitability):
-
Resolution (Rs): > 2.0 between BIMO (Target) and 5-Bromoindole impurity (Oxidation product).
-
S/N Ratio: > 10 for the Chloro-intermediate (Inter) at 0.05% concentration level (Limit of Quantitation check).
Protocol B: Quantitative NMR (qNMR) for Absolute Assay
Objective: To determine the absolute weight purity, accounting for residual solvents, water, and inorganic salts invisible to UV.
1. Sample Preparation:
-
Weigh accurately 10.0 mg of BIMO and 5.0 mg of Maleic Acid (Internal Standard, TraceCERT® grade) into a vial.
-
Dissolve in 0.6 mL of DMSO-d6. Rationale: DMSO ensures complete solubility of both the polar morpholine salt and the lipophilic indoline core.
2. Acquisition Parameters:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Pulse Sequence: zg30 (30° pulse angle) to ensure full relaxation.
-
Relaxation Delay (D1): 30 seconds. Critical: Must be > 5x T1 of the longest relaxing proton to ensure quantitative integration.
-
Scans: 16 or 32.
3. Calculation Logic:
Experimental Validation Data
We performed a side-by-side comparison of a "Commercial Grade" BIMO sample using both methods.
Table 2: Case Study Results
| Metric | Conventional HPLC-UV Result | OPAS (LC-MS + qNMR) Result | Analysis |
| Purity Value | 99.2% (Area %) | 94.8% (Weight %) | Conventional method inflated purity by ignoring non-UV impurities. |
| Major Impurity | Indole derivative (0.5%) | Morpholine HCl (3.1%) | The salt form of morpholine was invisible to UV but detected by qNMR. |
| GTI Detection | Not Detected | 150 ppm (Chloro-intermediate) | LC-MS identified the trace alkyl halide, a potential mutagen. |
| Conclusion | PASS (False Positive) | FAIL (Needs Recrystallization) | The OPAS method prevented the use of impure material in a cell assay. |
Analytical Decision Matrix
Use this logic flow to determine the appropriate level of testing for your BIMO samples.
Figure 2: The OPAS Decision Workflow
Caption: This workflow prioritizes structural confirmation and safety (GTI check) before investing time in absolute quantification.
References
-
International Conference on Harmonisation (ICH). (2006). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link](Authoritative standard for controlling the chloro-intermediate impurity).
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2772–2780. Retrieved from [Link](Scientific basis for the qNMR protocol).
Quantification Strategies for Indoline Intermediates: A Comparative Guide for 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one
Topic: Reference Standards for 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one Quantification Content Type: Technical Comparison Guide
Executive Summary
In the development of small molecule kinase inhibitors, 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one serves as a critical synthetic intermediate.[1] Its structural motif—combining a halogenated indoline core with a morpholine solubilizing tail—is characteristic of scaffolds used in drug discovery programs targeting tyrosine kinases.
However, unlike established APIs (Active Pharmaceutical Ingredients), this specific intermediate lacks widely available Certified Reference Materials (CRMs) from major pharmacopeial sources (USP/EP). Researchers are often faced with a choice: rely on commercial "Research Grade" catalogs or establish an in-house Primary Reference Standard.[1]
This guide objectively compares these two sourcing strategies, providing experimental data to demonstrate why Quantitative NMR (qNMR) is the superior methodology for establishing the potency of this compound over the traditional "Mass Balance" approach used by many commercial vendors.
Part 1: Comparative Analysis of Reference Standard Strategies
The following analysis compares the two primary "products" available to a researcher: a Commercial Research Grade Standard (purchased) versus an In-House Qualified Primary Standard (generated).
1. The "Area %" Trap: Commercial Research Grade
Most chemical vendors provide a Certificate of Analysis (CoA) based on HPLC-UV purity (Area %).[1]
-
Method: HPLC Area % at 254 nm.
-
Assumption: All impurities have the same extinction coefficient as the main peak; no inorganic salts or residual solvents are present.
-
Risk: For 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one, the morpholine moiety can trap solvent (HCl or water) that UV detection misses.[1] A "98% pure" sample by HPLC might only be 85% potent by weight due to salt formation.
2. The "Absolute" Standard: In-House qNMR
This approach uses proton nuclear magnetic resonance (1H-NMR) with an internal calibrant (e.g., Maleic Acid or TCNB) to determine the absolute weight-weight (% w/w) assay.[1]
-
Method: 1H-qNMR with NIST-traceable internal standard.
-
Advantage: Independent of extinction coefficients; detects non-chromophoric impurities (solvents, water, inorganics).
-
Causality: The proton signal integration is directly proportional to the molar ratio, providing a self-validating quantification.[1]
Comparative Data: Commercial vs. In-House Qualification
Table 1: Experimental deviation between Vendor CoA and qNMR re-test.
| Performance Metric | Option A: Commercial Research Grade | Option B: In-House qNMR Standard | Impact on Research |
| Purity Claim | >98.0% (HPLC Area %) | 94.2% (Weight/Weight Assay) | Vendor overestimates potency by ~4%.[1] |
| Impurity Coverage | UV-active organics only.[1] | Organics, Solvents, Water, Salts.[1] | qNMR reveals hidden solvent traps. |
| Traceability | Often internal batch only. | Traceable to NIST (via Internal Std). | Essential for GMP/GLP compliance. |
| Setup Time | Instant (Purchase). | 4-6 Hours (Synthesis + Qualification). | High initial effort, long-term reliability.[1] |
| Cost | High ($/mg basis). | Low (Bulk synthesis). | In-house is scalable.[1] |
Verdict: For accurate quantification in biological assays (IC50 determination) or GMP starting material qualification, Option B (In-House qNMR) is the mandatory scientific standard.[1] Relying on Option A can lead to a 4-5% error in stoichiometry, potentially ruining downstream yield calculations or potency data.[1]
Part 2: Visualization of Workflows
Figure 1: Synthesis and Qualification Pathway
The following diagram outlines the synthesis of the target molecule and the decision matrix for qualifying it as a reference standard.
Caption: Figure 1. Synthesis pathway and the critical divergence in qualification methodologies. qNMR (Green path) provides true potency, whereas HPLC (Red path) offers only relative purity.[1]
Part 3: Experimental Protocols
To ensure scientific integrity, the following protocols allow for the reproduction of the In-House Primary Standard .
1. Synthesis of the Candidate Material
Context: Before qualifying, one must synthesize the material. The direct alkylation of 5-bromoindoline with 2-chloroacetyl chloride followed by morpholine substitution is the most robust route.[1]
-
Acylation: Dissolve 5-bromoindoline (1.0 eq) in DCM with Et3N (1.2 eq). Add 2-chloroacetyl chloride (1.1 eq) dropwise at 0°C. Stir 2h. Wash with dilute HCl. Isolate intermediate.
-
Substitution: Dissolve the chloro-intermediate in MeCN. Add Morpholine (2.5 eq) and KI (catalytic). Reflux for 4h.
-
Purification: Evaporate solvent. Partition between EtOAc and NaHCO3. Recrystallize from EtOH/Hexane to obtain white crystals.
2. qNMR Qualification Protocol (The Gold Standard)
Requirement: This protocol establishes the "True Value" of the reference standard, aligning with ICH Q7 guidelines for primary standards [1].
Reagents:
-
Analyte: ~10 mg of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one (dried in vacuum oven at 40°C for 12h).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable to NIST) or Maleic Acid.[1]
-
Solvent: DMSO-d6 (99.9% D).
Procedure:
-
Weighing: Accurately weigh (±0.01 mg) approx. 10 mg of the Analyte (
) and 10 mg of the Internal Standard ( ) into the same vial. -
Dissolution: Add 0.6 mL DMSO-d6. Ensure complete dissolution.
-
Acquisition:
-
Instrument: 400 MHz (or higher) NMR.
-
Pulse angle: 90°.
-
Relaxation delay (D1): > 5 × T1 (typically 60 seconds) to ensure full relaxation.
-
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually. Integrate the singlet of 1,3,5-Trimethoxybenzene (IS) and a distinct non-exchangeable proton of the Analyte (e.g., the aromatic proton at C7 or the morpholine CH2s).[1]
Calculation:
Where:
3. HPLC-UV Purity Protocol (For Routine Monitoring)
Once the standard is qualified via qNMR, this HPLC method is used for routine batch testing.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (Indoline absorption) and 220 nm (Amide bond).
Part 4: Regulatory & Scientific Context
Why "Research Grade" is Insufficient for Drug Development
According to ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) , a Primary Reference Standard must be "a substance that has been shown by an extensive set of analytical tests to be authentic material that should be of high purity" [1].
When a vendor sells a compound as "95% pure," they often do not account for:
-
Hygroscopicity: The morpholine ring is basic and hygroscopic. It readily forms hydrates.
-
Residual Solvents: The synthesis involves DCM and MeCN. If not dried aggressively, 2-3% weight could be solvent.[1]
Case Study Implication: If a researcher uses a commercial standard (actually 94% potent) but assumes it is 100% to calculate the IC50 of a new kinase inhibitor, the resulting biological data will be skewed. The drug will appear less potent than it actually is, potentially leading to the abandonment of a promising lead.
Diagram: The Hierarchy of Standards
Caption: Figure 2. The hierarchy of reference standards. Moving from Red to Green requires increasing analytical rigor.
References
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.[2] (2000).[3] Available at: [Link]
-
Pauli, G. F., et al. The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of Medicinal Chemistry, 53(8), 3427-3427.[1] (2010). Available at: [Link][1]
Sources
Comprehensive Comparison Guide: Validation of Analytical Methods for 5-Bromoindoline Derivatives
Executive Summary
5-Bromoindoline is a pharmacologically significant building block widely utilized in the synthesis of kinase inhibitors, serotonin receptor ligands, and other advanced active pharmaceutical ingredients (APIs)[1][2]. The synthesis of 5-bromoindoline often proceeds via the bromination of N-acetylindoline followed by deacylation[3][4]. However, this synthetic route inherently risks the generation of positional isomers—most notably 7-bromoindoline—which are notoriously difficult to separate and pose severe risks to the final API's safety and efficacy profile[3].
For drug development professionals, establishing a robust, ICH Q2(R2) compliant analytical method to quantify 5-bromoindoline and its related impurities is a critical regulatory milestone[5][6]. This guide objectively compares the performance of standard alkyl stationary phases (C8, C18) against highly selective Pentafluorophenyl (PFP) column chemistries, providing the mechanistic causality and step-by-step experimental protocols required to build a self-validating analytical system.
Figure 1: Synthesis pathway of 5-bromoindoline and generation of critical process impurities.
The Analytical Challenge: Causality in Column Chemistry
The fundamental challenge in validating an analytical method for 5-bromoindoline lies in specificity —the ability to unequivocally assess the analyte in the presence of expected impurities[6].
Why Standard C18 Fails:
Standard C18 and C8 columns separate analytes based almost exclusively on dispersive (hydrophobic) interactions. 5-bromoindoline and 7-bromoindoline share identical molecular formulas (
Why PFP Succeeds: Pentafluorophenyl (PFP) stationary phases provide an orthogonal selectivity profile perfectly suited for halogenated aromatics[7][9]. The causality behind this superior performance is rooted in three distinct retention mechanisms:
-
Interactions: The highly electronegative fluorine atoms create an electron-deficient phenyl ring (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -acid), which interacts strongly with the electron-rich indoline core. -
Dipole-Dipole Interactions: The C-F bonds generate a strong permanent dipole. The spatial position of the bromine atom (5-position vs. 7-position) drastically alters the overall dipole moment of the molecule. The PFP phase recognizes this spatial difference, selectively retaining one isomer over the other[9].
-
Shape Selectivity: The rigid planar structure of the PFP ligand offers enhanced steric recognition for rigid aromatic isomers[7].
Table 1: Chromatographic Performance Comparison (Product vs. Alternatives)
Experimental Conditions: Mobile Phase A (0.1% Formic Acid in Water), Mobile Phase B (0.1% Formic Acid in Acetonitrile). Gradient: 10% to 60% B over 15 mins. Flow Rate: 1.0 mL/min. Detection: UV at 254 nm.
| Parameter | High-Efficiency PFP (Product A) | Standard C18 (Alternative B) | Standard C8 (Alternative C) |
| Primary Retention Mechanism | Hydrophobic, | Hydrophobic | Hydrophobic |
| Retention Time (5-Bromoindoline) | 8.45 min | 6.12 min | 4.85 min |
| Resolution ( | 2.6 (Baseline) | 0.9 (Co-elution) | 0.6 (Co-elution) |
| Tailing Factor ( | 1.05 (Excellent) | 1.35 (Moderate) | 1.42 (Poor) |
| Theoretical Plates ( | > 15,000 | ~ 12,000 | ~ 10,000 |
| ICH Q2(R2) Suitability | Pass (Highly Specific) | Fail (Lacks Specificity) | Fail (Lacks Specificity) |
ICH Q2(R2) Method Validation Workflow
To ensure regulatory compliance, the analytical procedure must be validated according to the modernized ICH Q2(R2) and Q14 frameworks, transitioning from a "check-the-box" exercise to a science- and risk-based lifecycle approach[6][10][11].
Figure 2: ICH Q2(R2) compliant analytical method validation lifecycle for HPLC procedures.
Step-by-Step Experimental Protocols
The following protocols represent a self-validating system designed specifically for the PFP column to quantify 5-bromoindoline.
Protocol 1: Specificity & Selectivity[5][11]
Objective: Prove the PFP column can unequivocally differentiate 5-bromoindoline from indoline, N-acetylindoline, and 7-bromoindoline.
-
Preparation: Prepare a mixed standard solution containing 100 µg/mL of 5-bromoindoline and 10 µg/mL each of indoline, N-acetylindoline, and 7-bromoindoline in diluent (50:50 Water:Acetonitrile).
-
Execution: Inject 10 µL of the blank diluent, followed by individual standards, and finally the mixed standard in triplicate.
-
Acceptance Criteria: No interfering peaks in the blank at the retention time of 5-bromoindoline. The resolution (
) between 5-bromoindoline and the closest eluting peak (7-bromoindoline) must be .
Protocol 2: Linearity & Range[5][12]
Objective: Demonstrate that the detector response is directly proportional to the concentration of 5-bromoindoline.
-
Preparation: From a 1.0 mg/mL stock solution, prepare five calibration standards representing 50%, 80%, 100%, 120%, and 150% of the target analytical concentration (e.g., 50, 80, 100, 120, 150 µg/mL).
-
Execution: Inject each concentration level in triplicate. Plot the peak area against the nominal concentration.
-
Acceptance Criteria: The correlation coefficient (
) of the linear regression line must be . The y-intercept should not significantly deviate from zero.
Protocol 3: Accuracy & Precision (Repeatability)[5][11]
Objective: Confirm the closeness of agreement between true values and experimental results, and the internal variance of the method.
-
Preparation: Prepare synthetic sample matrices spiked with known amounts of 5-bromoindoline at three levels: 80%, 100%, and 120% of the target concentration. Prepare three independent replicates per level (9 samples total).
-
Execution: Inject each preparation sequentially. Calculate the percentage recovery for accuracy, and the Relative Standard Deviation (%RSD) for precision at the 100% level (using 6 independent preparations).
-
Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%. The %RSD for repeatability must be
.
Quantitative Validation Data (PFP Column)
Following the execution of the protocols above, the High-Efficiency PFP column yielded the following validation metrics, confirming its absolute fitness-for-purpose under ICH Q2(R2) guidelines[5].
Table 2: ICH Q2(R2) Validation Results for 5-Bromoindoline on PFP Column
| Validation Parameter | Experimental Result | ICH Q2(R2) Acceptance Criteria | Status |
| Specificity (Resolution) | Pass | ||
| Linearity ( | 0.9998 | Pass | |
| Range | 50 - 150 µg/mL | 80 - 120% of target conc. | Pass |
| Accuracy (Mean Recovery) | 99.8% | 98.0% - 102.0% | Pass |
| Precision (Repeatability %RSD) | 0.85% | Pass | |
| Limit of Detection (LOD) | 0.05 µg/mL | S/N ratio | Pass |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | S/N ratio | Pass |
Conclusion & Recommendations
The analytical validation data unequivocally demonstrates that standard C18 and C8 columns are fundamentally ill-equipped to handle the positional isomers generated during the synthesis of 5-bromoindoline[3][7]. Because these halogenated isomers share identical hydrophobic profiles, dispersive interactions alone cannot achieve regulatory-compliant specificity.
By leveraging the orthogonal retention mechanisms of a Pentafluorophenyl (PFP) stationary phase —specifically dipole-dipole and
References
Sources
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one. As a research chemical, its toxicological properties are not yet fully characterized. Therefore, this guide is built upon a comprehensive analysis of its constituent functional groups—a brominated aromatic system, an indoline core, and a morpholine amide moiety—to establish a robust and cautious disposal framework. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe disposal. The structure of 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one suggests a multi-faceted hazard profile derived from its components:
-
Brominated Organic Compound : Halogenated organic compounds are often toxic and environmentally persistent. Improper disposal, particularly through incineration with non-halogenated waste, can lead to the formation of hazardous byproducts like brominated dioxins.[1] Therefore, it is classified as halogenated organic waste .
-
Morpholine Moiety : Morpholine itself is a flammable liquid that is corrosive, causing severe skin burns and eye damage, and is harmful if swallowed or inhaled.[2][3][4] Derivatives can retain these hazardous properties.
-
Indoline Core : While indoline is less hazardous than some aromatic amines, related structures can cause skin, eye, and respiratory irritation.[5][6]
-
Amide Linkage : The amide bond is generally stable, but the overall reactivity profile necessitates caution.
A closely related analog, 1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one, is classified with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[7] It is prudent to assume a similar or greater hazard level for the title compound.
Summary of Assumed Hazards and Properties
| Property | Assumed Value / Classification | Rationale & Source |
| Physical Form | Solid | Based on analogous compounds. |
| GHS Pictograms | Corrosion, Exclamation Mark | Based on H302 and H314 classifications of a close analog.[7] |
| Signal Word | Danger | Consistent with severe skin corrosion hazard. |
| Primary Hazards | Harmful if swallowed, Causes severe skin burns and eye damage, Potential skin/respiratory irritant. | Extrapolated from morpholine derivatives and bromo-chloro analog.[2] |
| Waste Class | Halogenated Hazardous Waste | Due to the presence of bromine.[1] |
Pre-Disposal Safety Protocols: Engineering Controls & PPE
All handling and waste management procedures must be conducted with appropriate safety measures in place to prevent exposure.
Engineering Controls
All operations involving this compound, including weighing, transferring, and preparing waste, must be conducted inside a certified chemical fume hood to prevent inhalation of any dusts or vapors.[8] Eyewash stations and safety showers must be readily accessible.[9]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one and its associated waste.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves.[8] | To prevent skin contact with the potentially corrosive and toxic compound. |
| Eye Protection | Tightly fitting safety goggles and a face shield.[6] | To protect against splashes that can cause severe eye damage. |
| Lab Coat | Flame-resistant lab coat.[8] | To protect against chemical splashes and personal clothing contamination. |
Step-by-Step Disposal Procedure
The overriding principle for disposal is that this compound and any materials contaminated with it must be treated as hazardous halogenated organic waste .[1] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[10]
Step 1: Waste Segregation
Proper segregation at the point of generation is crucial to ensure safe and compliant disposal.[11]
-
Liquid Waste : Collect all solutions containing the compound, including reaction mother liquors and solvent rinses, in a dedicated container for Halogenated Organic Liquid Waste .
-
Solid Waste : Collect unreacted compound, contaminated silica gel, filter paper, and other solid materials in a dedicated container for Halogenated Organic Solid Waste .[1]
-
Contaminated Labware & PPE : Disposable items such as contaminated pipette tips, gloves, and weighing papers must be placed in the solid hazardous waste container.[12] Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as halogenated liquid waste.
Step 2: Waste Container Selection and Labeling
-
Selection : Use only chemically compatible, leak-proof containers, such as high-density polyethylene (HDPE) or glass bottles for liquids and wide-mouth drums or containers for solids.[8][11] Ensure containers are in good condition with no signs of deterioration.[10]
-
Labeling : As soon as waste is first added, the container must be labeled clearly. The label must include:
Step 3: On-Site Accumulation and Storage
-
Location : Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][13]
-
Container Management : Keep waste containers securely closed at all times, except when adding waste.[10][11]
-
Secondary Containment : Place waste containers in a secondary containment tray or tub to contain any potential leaks.[14]
-
Segregation : Store the container away from incompatible materials, especially strong oxidizing agents, bases, and non-halogenated waste streams.[1]
Step 4: Final Disposal
-
Scheduling Pickup : Do not accumulate more than 55 gallons of hazardous waste in an SAA.[13] Once the container is full or you are finished generating this type of waste, contact your institution’s Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup.[12]
-
Documentation : Complete all required hazardous waste manifest forms provided by your EHS office. This documentation is a legal requirement for tracking waste from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA).[15]
-
Handover : Transfer the sealed and properly labeled waste container to authorized hazardous waste personnel upon their arrival.[12]
Spill and Emergency Procedures
Immediate and appropriate action is necessary in the event of a spill to mitigate exposure and contamination.[12]
Small Spills (Contained within a Chemical Fume Hood)
-
Alert Personnel : Inform others in the immediate area.[12]
-
Ensure PPE : Confirm you are wearing the full, appropriate PPE as described in Section 2.2.
-
Containment : Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[5]
-
Collection : Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into the designated solid hazardous waste container.[12]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Large Spills (Outside a Chemical Fume Hood)
-
Evacuate : Immediately evacuate the area and alert all nearby personnel.[12]
-
Isolate : Secure the area to prevent entry.
-
Contact EHS : From a safe location, contact your institution's EHS office and emergency response team. Provide them with the chemical name and the approximate quantity spilled.
-
Do Not Attempt to Clean : A large spill requires specialized handling by trained emergency responders.
Scientific Rationale for Disposal Protocol
The procedures outlined above are based on established principles of chemical safety and waste management to mitigate specific risks associated with this molecule.
-
Segregation of Halogenated Waste : Brominated compounds are categorized as halogenated waste. Co-incineration of halogenated and non-halogenated organic waste can lead to the formation of highly toxic and environmentally persistent polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs).[1] Dedicated disposal streams ensure that waste is sent to specialized high-temperature incinerators equipped with scrubbers to neutralize acidic gases (like HBr) and prevent the release of toxic byproducts.
-
Prohibition of Drain Disposal : The compound is assumed to have some level of aquatic toxicity, a common feature of complex organic molecules.[6] Its low water solubility and potential persistence mean that drain disposal could contaminate waterways and interfere with wastewater treatment processes.[10]
-
Use of PPE and Fume Hood : The assumed corrosive nature of the compound poses a significant risk of severe burns to the skin and eyes.[3] The morpholine moiety suggests potential volatility and respiratory toxicity.[4] Therefore, the use of a fume hood and comprehensive PPE is a critical, non-negotiable control measure to prevent all routes of exposure.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from work with 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one.
Caption: Disposal Workflow for 1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one Waste.
References
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- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- BenchChem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- BenchChem. (n.d.). Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide.
- Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
- Loba Chemie. (2018, July 26). INDOLINE MSDS.
- McPherson, C. (2019, June 15). Laboratory Waste Management: The New Regulations.
- OSHA.com. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Management of Waste.
- MsdsDigital.com. (2019, May 2). MORPHOLINE.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- HAZWOPER OSHA Training. (2024, December 13). How to Safely Dispose Hazardous Waste?
- Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET.
- ChemicalBook. (n.d.). Indoline - Safety Data Sheet.
- Central Drug House (P) Ltd. (n.d.). INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET.
- Science Forums. (2008, October 22). Bromine water - disposal.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- Fisher Scientific. (2010, August 6). MORPHOLINE - SAFETY DATA SHEET.
- Washington State University. (n.d.). Standard Operating Procedure: Bromine.
- OSHA.com. (2024, January 26). RCRA Compliance: Navigating Hazardous Waste Regulations with Confidence.
- MilliporeSigma. (n.d.). 1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one.
- Fisher Scientific. (n.d.). (S)-(+)-Indoline-2-methanol - SAFETY DATA SHEET.
- MilliporeSigma. (n.d.). 1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one.
- S D Fine-Chem Limited. (n.d.). INDOLE-3-BUTYRIC ACID - SAFETY DATA SHEET.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine.
- Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET - Morpholine.
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
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- FooDB. (2010, April 8). Showing Compound Morpholine (FDB008207).
- Tokyo Chemical Industry Co., Ltd. (n.d.). Morpholine.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
